molecular formula C43H65N11O13S2 B15604232 [Asp5]-Oxytocin

[Asp5]-Oxytocin

カタログ番号: B15604232
分子量: 1008.2 g/mol
InChIキー: BKQNCZBCEMVEEP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[Asp5]-Oxytocin is a useful research compound. Its molecular formula is C43H65N11O13S2 and its molecular weight is 1008.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[19-amino-4-[2-[[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-34(58)59)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-33(46)57/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQNCZBCEMVEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)O)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65N11O13S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1008.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[Asp5]-Oxytocin: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Landmark in Neurohypophyseal Hormone Analogue Research

This technical guide provides an in-depth overview of [Asp5]-Oxytocin, the first synthetic analogue of the neurohypophyseal hormone oxytocin (B344502) with a substitution at the 5-position to demonstrate significant biological activity. This discovery was a pivotal moment in the field, opening new avenues for structure-activity relationship studies of oxytocin and the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the history, synthesis, and biological profile of this compound.

Discovery and Historical Context

The journey to this compound began with the groundbreaking work of Vincent du Vigneaud, who first determined the nine-amino-acid structure of oxytocin in 1952 and achieved its complete synthesis in 1953, earning him the Nobel Prize in Chemistry in 1955.[1] This pioneering work laid the foundation for the chemical synthesis of numerous oxytocin analogues, allowing for systematic investigations into how structural modifications impact biological function.

In 1978, a significant breakthrough was reported by R. Walter and colleagues with the synthesis and characterization of [5-Aspartic acid]-oxytocin, or this compound.[2][3] This was the first instance of a 5-position analogue of a neurohypophyseal hormone exhibiting substantial biological activity.[1][2][3][4] The native oxytocin molecule contains asparagine at the 5-position; the substitution with aspartic acid, which carries a carboxyl group instead of a carboxamide, was a critical modification that retained and, in some aspects, altered the hormone's activity. This compound demonstrated a high affinity for the uterotonic receptor and possessed an intrinsic activity comparable to that of native oxytocin.[1][4]

Biological Activity and Quantitative Data

This compound has been shown to elicit a range of biological effects, including rat uteroconstrictor, avian vasodilator, and rat antidiuretic activities.[1][4][5] The potency of these effects has been quantified and is summarized in the table below. Notably, the uterotonic activity of this compound is enhanced in the presence of magnesium ions (Mg²⁺).[1][4][5][6][7]

Biological ActivityPotency (units/mg)Reference
Rat Uterotonic20.3[1][4]
Avian Vasodepressor41[1][4]
Rat Antidiuretic0.14[1][4]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a widely adopted method for producing peptides. The following protocol is a generalized methodology based on the fluorenylmethyloxycarbonyl (Fmoc) protection strategy, which is a standard approach for synthesizing oxytocin and its analogues.[8][9][10][11][12]

Materials and Reagents
  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM, Ether)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Oxidizing agent for disulfide bond formation (e.g., iodine, hydrogen peroxide, or air oxidation)

  • Purification system (e.g., preparative RP-HPLC)

  • Analytical instruments (e.g., analytical RP-HPLC, Mass Spectrometer)

Synthesis Workflow

The synthesis of this compound via Fmoc-SPPS can be broken down into several key stages, as illustrated in the following workflow diagram.

Synthesis_Workflow Resin_Prep 1. Resin Preparation (Swelling in DMF) Chain_Assembly 2. Peptide Chain Assembly (Sequential Fmoc-amino acid coupling and deprotection) Resin_Prep->Chain_Assembly Cleavage 3. Cleavage and Deprotection (Release from resin and removal of side-chain protecting groups) Chain_Assembly->Cleavage Cyclization 4. Disulfide Bond Formation (Oxidation of Cys residues) Cleavage->Cyclization Purification 5. Purification (Preparative RP-HPLC) Cyclization->Purification Analysis 6. Analysis and Characterization (Analytical RP-HPLC, Mass Spectrometry) Purification->Analysis

Caption: General workflow for the solid-phase peptide synthesis of this compound.

Step-by-Step Methodology
  • Resin Preparation: The Rink Amide resin is swelled in dimethylformamide (DMF) to prepare it for peptide synthesis.

  • Peptide Chain Assembly: The linear peptide sequence is assembled on the resin in a C-terminal to N-terminal direction.

    • Fmoc Deprotection: The Fmoc protecting group on the resin's free amine is removed using a solution of 20% piperidine in DMF.

    • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (Fmoc-Gly-OH, followed by Fmoc-Leu-OH, etc., with Fmoc-Asp(OtBu)-OH at the 5th position) is activated by a coupling reagent and reacted with the free amine on the resin.

    • Washing: The resin is washed thoroughly with DMF after each deprotection and coupling step. This cycle is repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the acid-labile side-chain protecting groups (e.g., Trt, tBu, OtBu) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Disulfide Bond Formation (Cyclization): The linear peptide is dissolved in a dilute aqueous buffer to favor intramolecular cyclization. An oxidizing agent is added to facilitate the formation of the disulfide bridge between the two cysteine residues.

  • Purification: The crude cyclic peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis and Characterization: The purity and identity of the final this compound product are confirmed by analytical RP-HPLC and mass spectrometry.

Signaling Pathway of this compound

As an agonist of the oxytocin receptor (OXTR), this compound is believed to initiate the same signaling cascade as native oxytocin. The OXTR is a G-protein coupled receptor (GPCR). Upon ligand binding, it activates heterotrimeric G-proteins, primarily of the Gq/11 family. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ levels are a key factor in smooth muscle contraction, such as in the uterus.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Asp5_Oxy This compound OXTR Oxytocin Receptor (OXTR) Asp5_Oxy->OXTR Binds G_Protein Gq/11 Protein OXTR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to

Caption: Proposed signaling pathway of this compound via the oxytocin receptor.

Conclusion

The discovery and synthesis of this compound marked a significant advancement in the study of neurohypophyseal hormones. It demonstrated that the 5-position of oxytocin could be modified while retaining significant biological activity, thereby providing a valuable tool for probing receptor interactions and informing the design of new oxytocin analogues with tailored pharmacological profiles. The methodologies for its synthesis, primarily solid-phase peptide synthesis, have become standard in the field, enabling the continued exploration of this important class of peptide hormones. This guide provides a foundational understanding for researchers and professionals engaged in the ongoing development of oxytocin-related therapeutics.

References

[Asp5]-Oxytocin: A Comprehensive Technical Guide on its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asp5]-Oxytocin is a synthetic analogue of the neurohypophyseal hormone oxytocin (B344502), distinguished by the substitution of asparagine with aspartic acid at position 5. This modification has resulted in a potent analogue with significant biological activity, making it a subject of interest in pharmacological research. This technical guide provides an in-depth overview of the biological activity of this compound, including its quantitative physiological effects, the experimental protocols used to determine these activities, and its interaction with cellular signaling pathways.

Quantitative Biological Activity

This compound exhibits a range of biological activities, retaining a high affinity for the oxytocin receptor and demonstrating an intrinsic activity identical to that of native oxytocin.[1] Its activity is notably enhanced in the presence of magnesium ions.[1] The quantified biological potencies of this compound are summarized in the table below.

Biological ActivityPotency (units/mg)Species
Rat Uterotonic Activity20.3Rat
Avian Vasodepressor Activity41Avian
Rat Antidiuretic Activity0.14Rat

Experimental Protocols

The biological activities of this compound have been determined using specific bioassays. The detailed methodologies for these key experiments are outlined below.

Rat Uterotonic Assay (In Vitro)

This assay measures the contractile response of uterine tissue to this compound.

1. Tissue Preparation:

  • Uteri are isolated from female rats, typically pre-treated with estrogen to sensitize the tissue.

  • The uterine horns are dissected and cut into longitudinal strips of approximately 1.5 cm in length and 0.2 cm in width.

  • Each strip is suspended in an organ bath containing a physiological salt solution (e.g., de Jalon's solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

2. Isometric Contraction Measurement:

  • One end of the uterine strip is attached to a fixed point, and the other end is connected to an isometric force transducer.

  • The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with the bath solution being changed every 15 minutes.

  • Spontaneous contractions are recorded until a stable baseline is achieved.

3. Agonist Stimulation and Data Analysis:

  • This compound is added to the organ bath in a cumulative concentration-response manner.

  • The contractile response (increase in tension) is recorded for each concentration until a maximal response is achieved.

  • The potency of this compound is determined by comparing its dose-response curve to that of a standard oxytocin preparation.

Avian Vasodepressor Assay (In Vivo)

This assay assesses the effect of this compound on the blood pressure of domestic fowl.

1. Animal Preparation:

  • An adult chicken (e.g., White Leghorn) is anesthetized.

  • The carotid artery is cannulated for direct blood pressure measurement using a pressure transducer.

  • The contralateral brachial or femoral vein is cannulated for the intravenous administration of the test substance.

2. Blood Pressure Measurement:

  • A baseline blood pressure reading is established and recorded continuously.

  • A standard depressor response is obtained by injecting a known dose of a standard hypotensive agent (e.g., acetylcholine).

3. Test Substance Administration and Data Analysis:

  • Known doses of this compound are injected intravenously.

  • The resulting fall in blood pressure (vasodepressor response) is recorded.

  • The potency of this compound is calculated by comparing the magnitude of the depressor response to that produced by a standard preparation of oxytocin.

Rat Antidiuretic Assay (In Vivo)

This assay evaluates the ability of this compound to inhibit urine output in rats.

1. Animal Hydration and Preparation:

  • Male rats are hydrated by oral administration of a volume of water equivalent to a set percentage of their body weight (e.g., 5%).

  • The rats are placed in individual metabolism cages that allow for the collection of urine.

  • A control period of urine collection is established to determine the baseline rate of urine flow.

2. Substance Administration:

  • This compound is administered, typically via subcutaneous or intravenous injection.

3. Urine Collection and Analysis:

  • Urine is collected at fixed intervals following the injection.

  • The volume of urine is measured for each collection period.

  • The antidiuretic effect is determined by the reduction in urine output compared to the pre-injection baseline and/or a vehicle-treated control group. The duration of the antidiuretic response is also recorded.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its interaction with the oxytocin receptor, a G-protein coupled receptor (GPCR). Upon binding, it is anticipated to activate the same signaling cascades as native oxytocin.

Oxytocin Receptor Signaling Pathway

The primary signaling pathway activated by the oxytocin receptor involves its coupling to Gαq/11 proteins. This initiates a cascade of intracellular events, as depicted in the following diagram.

Oxytocin Receptor Signaling Pathway Oxytocin Receptor Signaling Pathway Asp5_Oxytocin This compound OTR Oxytocin Receptor (GPCR) Asp5_Oxytocin->OTR Binds Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2_release->Cellular_Response Initiates PKC->Cellular_Response Modulates

Caption: this compound binding to the oxytocin receptor activates Gαq/11, leading to downstream signaling.

Experimental Workflow for In Vitro Uterine Contraction Assay

The logical flow of the rat uterotonic assay, from tissue preparation to data analysis, is illustrated below.

Uterine Contraction Assay Workflow Experimental Workflow: In Vitro Uterine Contraction Assay start Start tissue_prep Uterine Tissue Preparation start->tissue_prep mounting Mount Tissue in Organ Bath tissue_prep->mounting equilibration Equilibration and Baseline Recording mounting->equilibration agonist_addition Cumulative Addition of This compound equilibration->agonist_addition data_recording Record Isometric Contractions agonist_addition->data_recording analysis Dose-Response Curve Analysis data_recording->analysis end End analysis->end

Caption: Workflow for assessing the uterotonic activity of this compound in vitro.

Conclusion

This compound is a potent oxytocin analogue with significant uterotonic, vasodepressor, and antidiuretic activities. Its mechanism of action is believed to mirror that of native oxytocin, primarily through the activation of the Gαq/11-PLC signaling pathway. The standardized bioassays detailed in this guide provide a framework for the continued investigation and characterization of this and other neurohypophyseal hormone analogues. Further research to determine its precise binding kinetics and to explore its potential therapeutic applications is warranted.

References

An In-depth Technical Guide to the Structure-Activity Relationship of [Asp5]-Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of [Asp5]-Oxytocin, a significant analog of the neurohypophyseal hormone oxytocin (B344502). It delves into the quantitative analysis of its biological activity, detailed experimental methodologies for its synthesis and evaluation, and a visual representation of its downstream signaling pathways.

Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter involved in a myriad of physiological processes, including uterine contractions, lactation, and social bonding. Its structure, Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂, has been the subject of extensive research to understand the roles of individual amino acid residues in its biological activity. The asparagine residue at position 5 (Asn5) has been a particular focus of SAR studies. Early research indicated that modifications at this position often lead to a dramatic decrease in agonist activity, highlighting its importance for receptor interaction and activation. However, the substitution of asparagine with aspartic acid, yielding this compound, represents a noteworthy exception, as it retains significant biological activity.[1] This guide will explore the nuances of this important analog.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound and other analogs with modifications at position 5 has been evaluated in various bioassays. The following tables summarize the key quantitative data available in the literature.

Table 1: Biological Potency of this compound

Biological ActivityPotency (units/mg)
Rat Uterotonic20.3[2][3]
Avian Vasodilator41[2][3]
Rat Antidiuretic0.14[2][3]

This data indicates that this compound is a potent oxytocin analog, exhibiting significant activity in assays characteristic of oxytocin's physiological functions.[1]

Table 2: Structure-Activity Relationship of Oxytocin Analogs with Substitutions at Position 5

AnalogModification at Position 5AssayActivity TypepA2Reference
[Pen¹,D-Phe²,Thr⁴,Orn⁸]-OxytocinAspartic Acid (Asp)Rat Uterine (in vitro)Antagonist7.21Chan et al., 1991
[Pen¹,D-Phe²,Thr⁴,Orn⁸]-OxytocinThreonine (Thr)Rat Uterine (in vitro)Antagonist7.16Chan et al., 1991
[Pen¹,D-Phe²,Thr⁴,Orn⁸]-OxytocinLeucine (Leu)Rat Uterine (in vitro)Antagonist6.67Chan et al., 1991
[Pen¹,D-Phe²,Thr⁴,Orn⁸]-OxytocinTyrosine (Tyr)Rat Uterine (in vitro)Antagonist6.76Chan et al., 1991

This table demonstrates that in an antagonist scaffold, substitution at position 5 is well-tolerated, with the [Asp5] analog retaining high antagonistic potency. This suggests different structural requirements for agonist versus antagonist activity at the oxytocin receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of SAR studies. The following sections provide protocols for the synthesis of oxytocin analogs and their biological evaluation.

This protocol outlines the general steps for the manual Fmoc solid-phase synthesis of this compound.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N'-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Oxidation buffer: 0.1 M ammonium (B1175870) bicarbonate buffer, pH 8.5

  • Purification: Preparative reverse-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activated amino acid solution.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: After each coupling and deprotection step, wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, starting from the C-terminus (Glycine) to the N-terminus (Cysteine).

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and discard the supernatant.

  • Cyclization (Disulfide Bond Formation):

    • Dissolve the crude linear peptide in the oxidation buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization.

    • Stir the solution gently in an open flask for 24-48 hours, monitoring the reaction by analytical RP-HPLC.

  • Purification:

    • Lyophilize the cyclized peptide solution.

    • Purify the crude cyclic peptide by preparative RP-HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.

This in vitro bioassay is a standard method for determining the uterotonic activity of oxytocin and its analogs.

Materials:

  • Female Wistar rats (150-200 g)

  • Stilbestrol or Estradiol (B170435) benzoate (B1203000) (for priming)

  • De Jalon's solution (Physiological salt solution)

  • Organ bath with an isotonic transducer and recording system

  • Oxytocin standard solution

  • Test compound solution (this compound)

Procedure:

  • Animal Preparation:

    • Prime the rats with an injection of stilbestrol (0.1 mg/kg) or estradiol benzoate 24 hours before the experiment to sensitize the uterus to oxytocin.

    • Confirm the estrous cycle stage by vaginal smear; the uterus is most sensitive during the proestrus and estrus phases.

  • Tissue Preparation:

    • Euthanize the rat and dissect out the uterine horns.

    • Suspend one uterine horn in the organ bath containing De Jalon's solution, maintained at 32°C and continuously aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

    • Allow the tissue to equilibrate for at least 30 minutes under a resting tension of approximately 1g.

  • Dose-Response Curve Generation:

    • Add increasing concentrations of the oxytocin standard to the organ bath and record the contractile responses until a maximal response is achieved.

    • Wash the tissue with fresh De Jalon's solution between each dose and allow it to return to the baseline.

  • Testing of this compound:

    • Add different concentrations of the this compound solution to the organ bath and record the contractile responses.

    • Compare the responses to those obtained with the oxytocin standard.

  • Data Analysis:

    • Measure the amplitude of the contractions for each concentration of the standard and the test compound.

    • Plot dose-response curves and determine the EC₅₀ values (the concentration that produces 50% of the maximal response).

    • Calculate the relative potency of this compound compared to the oxytocin standard.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR). The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for SAR studies.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OT This compound OXTR Oxytocin Receptor (OXTR) OT->OXTR Binding Gq Gαq/11 OXTR->Gq Activation Ca_influx Ca²⁺ Influx OXTR->Ca_influx Modulation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER/SR) IP3->Ca_ER Release PKC Protein Kinase C (PKC) DAG->PKC Activation Ca ↑ [Ca²⁺]i Ca_ER->Ca Ca_influx->Ca Contraction Uterine Contraction Ca->Contraction Stimulation MAPK MAPK/ERK Pathway PKC->MAPK Activation Gene_Expression Gene Expression (e.g., c-fos) MAPK->Gene_Expression Regulation

Caption: Oxytocin receptor signaling cascade initiated by this compound.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassays Biological Evaluation cluster_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis of Position 5 Analogs Cleavage Cleavage & Deprotection SPPS->Cleavage Cyclization Oxidative Cyclization Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification MS Mass Spectrometry Purification->MS HPLC Analytical RP-HPLC Purification->HPLC Binding Receptor Binding Assay (Ki, IC50) Purification->Binding Functional In Vitro Functional Assay (e.g., Rat Uterotonic, EC50) Purification->Functional InVivo In Vivo Assays (e.g., Antidiuretic) Purification->InVivo SAR Structure-Activity Relationship Analysis MS->SAR HPLC->SAR Binding->SAR Functional->SAR InVivo->SAR

Caption: Experimental workflow for this compound SAR studies.

Conclusion

The study of this compound provides valuable insights into the SAR of the oxytocin molecule. While substitutions at position 5 are generally detrimental to agonist activity, the retention of significant biological potency by this compound underscores the subtle and complex nature of the ligand-receptor interaction. Furthermore, the high antagonistic activity of an [Asp5]-containing analog highlights the differential structural requirements for receptor activation versus blockade. This guide has provided a consolidation of the available quantitative data, detailed experimental protocols for the synthesis and evaluation of these analogs, and a clear visualization of the underlying signaling mechanisms. It is intended to serve as a valuable resource for researchers in the field of peptide pharmacology and drug development, facilitating further exploration of the oxytocin system and the design of novel therapeutics.

References

In Vitro Uterine Effects of [Asp5]-Oxytocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro effects of [Asp5]-Oxytocin, a synthetic analogue of the neurohypophyseal hormone Oxytocin (B344502), on uterine contractility. This compound, characterized by the substitution of asparagine with aspartic acid at position 5, demonstrates potent uterotonic activity. This document collates available quantitative data on its biological activity, details the experimental protocols for assessing its effects on uterine tissue, and illustrates the key signaling pathways involved in its mechanism of action. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, obstetrics, and drug development.

Introduction

Oxytocin is a nonapeptide hormone that plays a pivotal role in the physiological processes of parturition and lactation by stimulating uterine smooth muscle contractions.[1] The modification of its structure has led to the development of various analogues with altered potency, selectivity, and duration of action. This compound is one such analogue where the asparagine residue at position 5 is replaced by aspartic acid. This substitution has been shown to result in a potent oxytocic agent with a high affinity for the uterotonic receptor and an intrinsic activity identical to that of native Oxytocin.[2] The uterotonic effects of this compound are notably enhanced in the presence of magnesium ions (Mg²⁺).[2]

This guide will delve into the quantitative aspects of this compound's effects on uterine contractions, provide detailed methodologies for its in vitro assessment, and visualize the associated molecular pathways.

Quantitative Data on Biological Activity

Table 1: Uterotonic Potency of this compound

CompoundSpeciesPotency (units/mg)Reference
This compoundRat20.3[2]

Note: The unit "units/mg" refers to the specific activity of the compound in a rat uterotonic bioassay.

This compound is recognized as the first neurohypophyseal hormone analogue with a modification at the 5-position to exhibit significant biological activity.[2]

Experimental Protocols

The in vitro assessment of this compound's effect on uterine contractions typically involves the use of isolated uterine tissue strips mounted in an organ bath. This methodology allows for the measurement of isometric contractions in response to the application of the compound.

Isolated Uterine Tissue Preparation
  • Tissue Source: Uterine horns are typically isolated from female rats (e.g., Wistar strain) in estrus or pre-treated with estrogen to sensitize the tissue to oxytocic agents.

  • Dissection: The isolated uterine horns are placed in a physiological salt solution (e.g., De Jalon's or Krebs-Henseleit solution) at room temperature and cleaned of adherent fat and connective tissue.

  • Tissue Strips: Longitudinal strips of myometrium (approximately 1.5 cm in length and 2 mm in width) are prepared from the uterine horns.

Organ Bath Assay for Uterine Contraction
  • Mounting: The uterine strips are mounted vertically in an organ bath containing a physiological salt solution, maintained at 32-37°C, and continuously aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂).

  • Transducer Attachment: One end of the tissue strip is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer to record contractile activity.

  • Equilibration: The tissues are allowed to equilibrate for a period of 60-90 minutes under a resting tension of approximately 1 gram. During this period, the bath solution is changed every 15-20 minutes.

  • Drug Administration: After equilibration, a cumulative concentration-response curve is generated by adding increasing concentrations of this compound or Oxytocin to the organ bath. The contractile response (amplitude and frequency) is recorded until a maximal response is achieved.

  • Data Analysis: The contractile responses are measured and plotted against the logarithm of the agonist concentration to determine potency (EC₅₀ or pD₂) and efficacy (maximum contractile response).

Composition of Physiological Salt Solutions

Table 2: Composition of De Jalon's Solution

ComponentConcentration (g/L)
NaCl9.0
KCl0.42
CaCl₂0.06
NaHCO₃0.5
Glucose0.5

Table 3: Composition of Krebs-Henseleit Solution

ComponentConcentration (mM)
NaCl118.4
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.1
Receptor Binding Assay
  • Membrane Preparation: Myometrial tissue is homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction.

  • Incubation: The membrane preparation is incubated with a radiolabeled oxytocin analogue (e.g., [³H]-Oxytocin) and varying concentrations of unlabeled this compound or Oxytocin.

  • Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the inhibitory constant (Kᵢ) of this compound, which reflects its binding affinity for the oxytocin receptor.

Signaling Pathways and Visualizations

The contractile effect of this compound on uterine smooth muscle cells is mediated through the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of the agonist to the receptor initiates a cascade of intracellular events leading to muscle contraction.

Oxytocin Receptor Signaling Pathway

Upon binding of this compound to the oxytocin receptor on the myometrial cell membrane, the receptor couples to Gαq/11 G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ concentration is a primary driver of myometrial contraction. The elevated Ca²⁺ binds to calmodulin, and the resulting Ca²⁺-calmodulin complex activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Asp5_Oxytocin This compound OTR Oxytocin Receptor (GPCR) Asp5_Oxytocin->OTR Binds to Gq_11 Gαq/11 OTR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2 Ca²⁺ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds to CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive MLCK (inactive) CaM_Complex->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates p_Myosin_LC Phosphorylated Myosin Light Chain Myosin_LC->p_Myosin_LC Contraction Uterine Contraction p_Myosin_LC->Contraction Leads to

Caption: Oxytocin Receptor Signaling Pathway for Uterine Contraction.

Experimental Workflow for In Vitro Uterine Contraction Assay

The following diagram illustrates the typical workflow for assessing the uterotonic activity of this compound in an in vitro organ bath setup.

Experimental_Workflow Start Start: Isolate Uterine Horns Tissue_Prep Prepare Myometrial Strips (1.5 cm x 2 mm) Start->Tissue_Prep Mounting Mount Tissue in Organ Bath (Physiological Salt Solution, 32-37°C, Aeration) Tissue_Prep->Mounting Transducer Connect to Isometric Force Transducer Mounting->Transducer Equilibration Equilibrate for 60-90 min (1g Tension, Wash every 15-20 min) Transducer->Equilibration Drug_Addition Cumulative Addition of This compound or Oxytocin Equilibration->Drug_Addition Recording Record Contractile Response (Amplitude and Frequency) Drug_Addition->Recording Data_Analysis Generate Concentration-Response Curve (Determine EC₅₀ and Emax) Recording->Data_Analysis End End of Experiment Data_Analysis->End

Caption: Experimental Workflow for In Vitro Uterine Contraction Assay.

Conclusion

This compound is a potent synthetic analogue of Oxytocin that demonstrates significant uterotonic activity in vitro. Its mechanism of action is consistent with the activation of the myometrial oxytocin receptor, leading to an increase in intracellular calcium and subsequent smooth muscle contraction. While quantitative data directly comparing its potency and receptor affinity to native Oxytocin in molar terms are limited in the current literature, its established high potency in rat uterotonic assays underscores its potential as a pharmacological tool and a lead compound for the development of new uterotonic agents. The detailed experimental protocols and signaling pathway visualizations provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the pharmacological profile of this compound and other oxytocin analogues. Further studies are warranted to elucidate a more precise comparative quantitative profile of this compound.

References

[Asp5]-Oxytocin: A Technical Whitepaper on its Avian Vasodilator and Rat Antidiuretic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asp5]-Oxytocin is a synthetic analog of the neurohypophyseal hormone oxytocin (B344502), where the asparagine residue at position 5 is replaced by aspartic acid. This modification has been shown to confer significant biological activity, including potent effects on vascular tone in avian species and on renal function in rats. This technical guide provides an in-depth overview of the avian vasodilator and rat antidiuretic properties of this compound, presenting key quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of oxytocin analogs and their potential therapeutic applications.

Quantitative Data Presentation

The biological activities of this compound have been quantified in established bioassays. The following table summarizes the reported potencies for its avian vasodilator and rat antidiuretic effects.

Biological ActivitySpeciesPotency (units/mg)Reference
Avian VasodepressorAvian41[Walter et al., 1978]
Rat AntidiureticRat0.14[Walter et al., 1978]

Experimental Protocols

The following sections detail the likely experimental methodologies used to determine the avian vasodilator and rat antidiuretic properties of this compound, based on standard bioassay protocols for oxytocin and its analogs.

Avian Vasodilator Activity Assay

The avian vasodepressor assay is a classical method for evaluating the effect of substances on blood pressure in birds.

Experimental Workflow:

avian_vasodilator_workflow cluster_preparation Animal Preparation cluster_measurement Blood Pressure Measurement cluster_administration Compound Administration cluster_analysis Data Analysis animal Adult Chicken (e.g., White Leghorn) anesthesia Anesthetize (e.g., sodium pentobarbital) animal->anesthesia cannulation Cannulate brachial artery and vein anesthesia->cannulation transducer Connect arterial cannula to pressure transducer cannulation->transducer recorder Record baseline blood pressure transducer->recorder injection Administer this compound intravenously recorder->injection dose_response Administer graded doses injection->dose_response record_change Record fall in blood pressure dose_response->record_change calculate_potency Calculate potency relative to a standard (e.g., Oxytocin) record_change->calculate_potency rat_antidiuretic_workflow cluster_preparation Animal Preparation cluster_administration Compound Administration cluster_collection Urine Collection cluster_analysis Data Analysis animal Male Rats (e.g., Wistar) hydration Water load the rats (e.g., oral gavage) animal->hydration injection Administer this compound (e.g., subcutaneous or intravenous) hydration->injection dose_response Administer graded doses injection->dose_response metabolic_cage Place rats in metabolic cages injection->metabolic_cage collect_urine Collect urine over a set period metabolic_cage->collect_urine measure_volume Measure urine volume collect_urine->measure_volume calculate_inhibition Calculate the percent inhibition of urine output measure_volume->calculate_inhibition compare_standard Compare to a standard (e.g., Vasopressin) calculate_inhibition->compare_standard vasodilator_pathway cluster_receptor Cell Membrane cluster_cytosol Endothelial Cell Cytosol cluster_smc Smooth Muscle Cell OTR Oxytocin Receptor (OTR) PI3K PI3K OTR->PI3K Activates Asp5OT This compound Asp5OT->OTR Binds Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Converts GTP to Relaxation Vasodilation cGMP->Relaxation Leads to antidiuretic_pathway cluster_receptor Basolateral Membrane cluster_cytosol Principal Cell Cytosol cluster_apical Apical Membrane V2R Vasopressin V2 Receptor (V2R) AC Adenylyl Cyclase V2R->AC Activates Asp5OT This compound Asp5OT->V2R Binds cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2 AQP2_channel Aquaporin-2 (AQP2) Channel AQP2_vesicle->AQP2_channel Translocates to membrane Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Increases

The Physiological Relevance of [Asp5]-Oxytocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent Oxytocin (B344502) Analogue for Researchers and Drug Development Professionals

Introduction

Oxytocin (OT) is a cyclic nonapeptide hormone renowned for its pivotal roles in uterine contraction during parturition, lactation, and complex social behaviors.[1] Synthesized in the hypothalamus and released from the posterior pituitary, its physiological actions are mediated through the oxytocin receptor (OTR), a Class I G-protein coupled receptor (GPCR).[1][2] The therapeutic potential and physiological intricacy of the oxytocin system have spurred the development of synthetic analogues to delineate structure-activity relationships and create novel therapeutics.

This technical guide focuses on [Asp5]-Oxytocin, a significant early analogue in which the asparagine residue at position 5 is substituted with aspartic acid.[3][4] This substitution, replacing a neutral amide side chain with a negatively charged carboxylic acid, provides a unique case study in the chemical requirements for OTR interaction. While many substitutions at the 5-position are reported to be deleterious to biological activity, this compound retains high potency, making it a subject of significant interest.[3][5] This document provides a comprehensive overview of its biological activity, the experimental protocols used for its characterization, and its role in understanding oxytocin receptor signaling.

Biochemical Profile and Synthesis

The key structural modification in this compound is the replacement of L-Asparagine (Asn) with L-Aspartic acid (Asp) at position 5 of the peptide sequence.

Structural Comparison

The diagram below illustrates the single amino acid substitution that differentiates this compound from the native hormone.

cluster_OT Native Oxytocin cluster_Asp5 This compound OT_node Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂ Asp5_node Cys-Tyr-Ile-Gln-Asp-Cys-Pro-Leu-Gly-NH₂ OT_node->Asp5_node  Asparagine (Asn) →  Aspartic Acid (Asp)  at Position 5

Figure 1: Structural difference between Oxytocin and this compound.
Peptide Synthesis

The synthesis of this compound, like other oxytocin analogues, is typically achieved via Fmoc solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. A generalized protocol is provided in the Experimental Protocols section.

Biological Activity and Potency

This compound was the first analogue with a substitution at the 5-position to demonstrate significant biological activity.[3][4] It is characterized as a highly potent agonist with uterotonic, vasodepressor, and antidiuretic effects.[5] The intrinsic activity is reported to be identical to that of native oxytocin and is enhanced by the presence of magnesium ions (Mg²⁺), a known positive allosteric modulator of the oxytocin receptor.[2][3]

Quantitative Potency Data
Biological Assay Species Potency of this compound (units/mg) Reference
Uterotonic Activity (in vitro)Rat20.3[3][4]
Avian Vasodepressor ActivityFowl41[3][4]
Antidiuretic ActivityRat0.14[3][4]
Table 1: Reported Biological Potencies of this compound.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor (OTR) is a canonical GPCR that primarily couples to Gαq/11 proteins.[1] Agonist binding, including by this compound, initiates a well-characterized signaling cascade leading to physiological responses such as smooth muscle contraction.

  • Receptor Activation: this compound binds to the OTR.

  • G-Protein Coupling: The activated OTR couples to the Gq/11 protein, causing the exchange of GDP for GTP and dissociation of the Gαq subunit.

  • PLC Activation: The Gαq subunit activates Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]

  • Calcium Mobilization: IP₃ binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[6]

  • PKC Activation: DAG, along with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).

  • Downstream Effects: The rise in intracellular Ca²⁺ leads to the activation of calmodulin and myosin light-chain kinase (MLCK), resulting in smooth muscle contraction.[6] The pathway can also influence other cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, affecting gene expression and cell growth.[6]

Asp5_OT This compound OTR Oxytocin Receptor (OTR) Asp5_OT->OTR Binds Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ SR->Ca Releases Ca->PKC Co-activates Contraction Smooth Muscle Contraction Ca->Contraction Initiates

Figure 2: Oxytocin Receptor (OTR) signaling pathway activated by this compound.

Experimental Protocols

The characterization of this compound relies on established pharmacological assays. Detailed, representative protocols are provided below.

Protocol 1: In Vitro Rat Uterotonic Assay

This bioassay measures the ability of a compound to induce contractions in isolated uterine smooth muscle tissue.[6][7] It is the primary functional assay used to characterize the potency of this compound.

Start Start: Prepare Stilboestrol-Treated Rat Sacrifice Sacrifice rat and dissect uterine horns Start->Sacrifice Mount Mount uterine strip (7mm x 3mm) in a 37°C organ bath containing physiological salt solution (PSS) Sacrifice->Mount Equilibrate Equilibrate tissue under 1g tension for 40-60 min until regular spontaneous contractions occur Mount->Equilibrate KCl_Challenge Challenge with 40-96 mM KCl to determine maximal contractile capacity Equilibrate->KCl_Challenge Wash Wash tissue 3x with PSS and allow recovery KCl_Challenge->Wash Dose Add cumulative concentrations of This compound or standard Oxytocin Wash->Dose Record Record isometric contractions using a force transducer connected to a data acquisition system Dose->Record Analyze Analyze data: measure amplitude, frequency, and area under the curve (AUC). Normalize to KCl response. Record->Analyze End End: Determine Potency (EC₅₀) Analyze->End

Figure 3: Experimental workflow for the in vitro rat uterotonic assay.

Methodology:

  • Animal Preparation: An adult female rat (150-200g) is pre-treated with stilboestrol or estradiol (B170435) benzoate (B1203000) 18-24 hours prior to the experiment to sensitize the uterine tissue.[8]

  • Tissue Isolation: The rat is humanely sacrificed, and the uterine horns are immediately dissected and placed in a physiological salt solution (e.g., De Jalon's or Krebs solution) at 37°C, continuously aerated with 95% O₂ / 5% CO₂.[6][7]

  • Mounting: A longitudinal strip of myometrium (approx. 7mm long, 3mm wide) is mounted vertically in a temperature-controlled organ bath.[9] One end is fixed, and the other is attached to an isometric force transducer.

  • Equilibration: The tissue is equilibrated under a resting tension of 1g for 40-60 minutes, with the bath solution changed every 15 minutes, until a stable rhythm of spontaneous contractions is achieved.[6]

  • Maximal Response: A high concentration of potassium chloride (KCl, e.g., 40-96 mM) is added to depolarize the muscle and elicit a maximal contractile response, which serves as a reference for data normalization.[6] The tissue is then washed thoroughly.

  • Dose-Response Curve Generation: Cumulative concentrations of this compound or a standard oxytocin solution are added to the organ bath. The contractile response (amplitude, frequency, and area under the curve) is recorded for each concentration.

  • Data Analysis: The contractile force is measured and plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the potency (EC₅₀) and intrinsic activity can be determined.

Protocol 2: Radioligand Binding Assay

This assay is the standard method for determining the binding affinity (Kᵢ) of a ligand for a specific receptor. While specific Kᵢ values for this compound were not found in the searched literature, this protocol describes how such data would be generated.

Methodology:

  • Membrane Preparation:

    • Cells or tissues expressing the human oxytocin receptor (e.g., HEK293T-OTR cells, myometrial tissue) are harvested.

    • The cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂) and centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay).

  • Competitive Binding Assay:

    • The assay is performed in a 96-well plate.

    • Each well contains:

      • A fixed concentration of a radiolabeled ligand that binds to the OTR (e.g., [³H]-Oxytocin).

      • Varying concentrations of the unlabeled "cold" competitor ligand (this compound).

      • A fixed amount of the prepared cell membranes.

    • Control wells are included for Total Binding (radioligand + membranes, no competitor) and Non-Specific Binding (radioligand + membranes + a saturating concentration of unlabeled oxytocin).

  • Incubation: The plate is incubated (e.g., 60-90 minutes at room temperature) to allow the binding reaction to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed multiple times with ice-cold wash buffer.

  • Detection: The filters are dried, a scintillation cocktail is added, and the radioactivity retained on each filter is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as percent specific binding versus the log concentration of the competitor (this compound).

    • A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific radioligand binding).

    • The IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Conclusion and Future Directions

This compound stands as a historically significant analogue in the study of neurohypophyseal hormones. Its potent bioactivity, despite a charge-altering substitution in the critical position 5 of the oxytocin ring, underscores the complex nature of ligand-receptor interactions at the OTR. The data available, primarily from functional bioassays, confirm its role as a potent OTR agonist.

For the modern researcher and drug developer, this compound serves as an important reference compound. However, a clear gap exists in the literature regarding its characterization using contemporary pharmacological techniques. A comprehensive re-evaluation, including competitive radioligand binding assays to determine Kᵢ values at human oxytocin and vasopressin receptor subtypes (V1a, V1b, V2) and cell-based functional assays to determine EC₅₀ and Eₘₐₓ values, would be invaluable. Such data would allow for a more precise comparison with native oxytocin and newer analogues, providing deeper insights into the role of the residue at position 5 in conferring receptor affinity and selectivity, and further clarifying the physiological relevance of this potent molecule.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of [Asp5]-Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asp5]-Oxytocin is an analog of the neurohypophyseal hormone oxytocin (B344502), where the asparagine residue at position 5 is replaced by aspartic acid. This modification can influence the peptide's biological activity and pharmacokinetic profile. Solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the standard method for producing such synthetic peptides. This document provides a detailed protocol for the synthesis, purification, and characterization of this compound. The use of an allyl (All) protecting group for the side chain of aspartic acid allows for orthogonal deprotection and on-resin modification if required.

Data Presentation

Table 1: Materials and Reagents for this compound Synthesis
Category Reagent/Material Supplier Examples Purity/Grade
Resin Rink Amide AM ResinSigma-Aldrich, Novabiochem100-200 mesh, ~0.5 mmol/g substitution
Amino Acids Fmoc-Gly-OHSigma-Aldrich, BachemPeptide synthesis grade
Fmoc-Leu-OHSigma-Aldrich, BachemPeptide synthesis grade
Fmoc-Pro-OHSigma-Aldrich, BachemPeptide synthesis grade
Fmoc-Cys(Trt)-OHSigma-Aldrich, BachemPeptide synthesis grade
Fmoc-Asp(OAll)-OHSigma-Aldrich, BachemPeptide synthesis grade
Fmoc-Gln(Trt)-OHSigma-Aldrich, BachemPeptide synthesis grade
Fmoc-Ile-OHSigma-Aldrich, BachemPeptide synthesis grade
Fmoc-Tyr(tBu)-OHSigma-Aldrich, BachemPeptide synthesis grade
Fmoc-Cys(Trt)-OHSigma-Aldrich, BachemPeptide synthesis grade
Coupling Reagents HBTU (HATU or PyBOP can also be used)Sigma-Aldrich, Genchem≥99.5%
DIPEA (N,N-Diisopropylethylamine)Sigma-Aldrich, Fisher ScientificPeptide synthesis grade
Deprotection Reagents Piperidine (B6355638)Sigma-Aldrich, Acros OrganicsPeptide synthesis grade
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Sigma-Aldrich, Strem Chemicals≥99%
Phenylsilane (B129415) (PhSiH₃)Sigma-Aldrich, Oakwood Chemical≥97%
Cleavage Reagents Trifluoroacetic acid (TFA)Sigma-Aldrich, Fisher ScientificReagent grade, ≥99%
Triisopropylsilane (TIS)Sigma-Aldrich, Acros Organics≥98%
Dichloromethane (DCM)Fisher Scientific, VWRHPLC grade
N,N-Dimethylformamide (DMF)Fisher Scientific, VWRPeptide synthesis grade
Cyclization Reagents Iodine (I₂)Sigma-Aldrich, Fisher ScientificACS reagent, ≥99.8%
Purification Acetonitrile (ACN)Fisher Scientific, VWRHPLC grade
WaterFisher Scientific, VWRHPLC grade
C18 Reverse-Phase HPLC ColumnWaters, AgilentPreparative and analytical
Table 2: Typical Parameters for this compound SPPS
Parameter Value/Condition Notes
Scale of Synthesis 0.1 mmol
Resin Rink Amide AMFor C-terminal amide
Fmoc Deprotection 20% Piperidine in DMF2 x 10 min
Amino Acid Coupling 4 eq. Fmoc-AA, 3.9 eq. HBTU, 8 eq. DIPEA2 hours per coupling
Alloc Deprotection 0.3 eq. Pd(PPh₃)₄, 20 eq. PhSiH₃ in DCM2 x 30 min
Cleavage Cocktail 95% TFA, 2.5% TIS, 2.5% H₂O2-3 hours at RT
On-Resin Cyclization 10 eq. I₂ in DMF1-2 hours at RT
Crude Peptide Yield ~70-85%Based on oxytocin synthesis.[1]
Purity after Cleavage ~60-70%Varies depending on synthesis efficiency
Purity after HPLC >95%
Final Yield after Purification ~15-30%

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Linear this compound

The synthesis is performed on a 0.1 mmol scale using Rink Amide AM resin.

  • Resin Swelling: Swell 200 mg of Rink Amide resin (~0.5 mmol/g) in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Sequential): The following Fmoc-protected amino acids are coupled sequentially: Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asp(OAll)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH.

    • For each coupling cycle, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.

    • Add 8 equivalents of DIPEA and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF (5x) and DCM (3x).

    • Perform a Kaiser test to confirm the completion of the coupling.

    • Proceed with the Fmoc deprotection for the next amino acid.

  • Alloc Deprotection of Asp(OAll):

    • After coupling the final amino acid and performing the last Fmoc deprotection, wash the resin with DCM (5x).

    • Prepare a solution of 0.3 equivalents of Pd(PPh₃)₄ and 20 equivalents of phenylsilane in DCM.

    • Add the solution to the resin and agitate in the dark for 30 minutes.

    • Drain and repeat the treatment.

    • Wash the resin thoroughly with DCM (5x), DMF (5x), and a 0.5% solution of sodium diethyldithiocarbamate (B1195824) in DMF to scavenge residual palladium, followed by DMF (5x) and DCM (5x) washes.

On-Resin Cyclization
  • Trityl Deprotection of Cysteine Residues:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 95% TFA, 2.5% TIS, and 2.5% DCM for 2 minutes (repeat 3-4 times) to selectively remove the Trt groups from the cysteine side chains.

    • Wash the resin thoroughly with DCM (5x) and DMF (5x).

  • Disulfide Bond Formation:

    • Dissolve 10 equivalents of iodine in DMF to form a yellow solution.

    • Add the iodine solution to the resin and agitate until the yellow color disappears (typically 1-2 hours).

    • Wash the resin with DMF (5x) and DCM (5x).

Cleavage from Resin and Global Deprotection
  • Wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.[2]

  • Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Purification by Reverse-Phase HPLC
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 19 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% to 40% B over 30 minutes is a good starting point.

    • Flow Rate: ~10-15 mL/min.

    • Detection: 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the collected fractions using an analytical C18 column to confirm purity (>95%).

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound as a white powder.

Visualizations

SPPS Workflow for this compound

SPPS_Workflow start Rink Amide Resin swell Swell in DMF start->swell deprotect_fmoc Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_fmoc couple_gly Couple Fmoc-Gly-OH deprotect_fmoc->couple_gly deprotect1 Fmoc Deprotection couple_gly->deprotect1 couple_leu Couple Fmoc-Leu-OH deprotect1->couple_leu deprotect2 Fmoc Deprotection couple_leu->deprotect2 couple_pro Couple Fmoc-Pro-OH deprotect2->couple_pro deprotect3 Fmoc Deprotection couple_pro->deprotect3 couple_cys1 Couple Fmoc-Cys(Trt)-OH deprotect3->couple_cys1 deprotect4 Fmoc Deprotection couple_cys1->deprotect4 couple_asp Couple Fmoc-Asp(OAll)-OH deprotect4->couple_asp deprotect5 Fmoc Deprotection couple_asp->deprotect5 couple_gln Couple Fmoc-Gln(Trt)-OH deprotect5->couple_gln deprotect6 Fmoc Deprotection couple_gln->deprotect6 couple_ile Couple Fmoc-Ile-OH deprotect6->couple_ile deprotect7 Fmoc Deprotection couple_ile->deprotect7 couple_tyr Couple Fmoc-Tyr(tBu)-OH deprotect7->couple_tyr deprotect8 Fmoc Deprotection couple_tyr->deprotect8 couple_cys2 Couple Fmoc-Cys(Trt)-OH deprotect8->couple_cys2 deprotect_alloc Alloc Deprotection (Pd(PPh₃)₄, PhSiH₃) couple_cys2->deprotect_alloc cyclize On-Resin Cyclization (I₂ in DMF) deprotect_alloc->cyclize cleave Cleavage from Resin (TFA/TIS/H₂O) cyclize->cleave purify RP-HPLC Purification cleave->purify lyophilize Lyophilization purify->lyophilize end This compound lyophilize->end

Caption: SPPS workflow for the synthesis of this compound.

Oxytocin Receptor Signaling Pathway

Oxytocin_Signaling oxytocin Oxytocin or This compound oxtr Oxytocin Receptor (OXTR) (GPCR) oxytocin->oxtr Binds g_protein Gq/11 Protein oxtr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ Intracellular Ca²⁺ er->ca2 Releases Ca²⁺ ca2->pkc Activates contraction Smooth Muscle Contraction ca2->contraction Mediates mapk MAPK Pathway (ERK1/2) pkc->mapk Activates gene_expression Gene Expression (e.g., c-fos) mapk->gene_expression Regulates

Caption: Simplified Oxytocin Receptor signaling pathway.

References

Application Note: HPLC Purification of [Asp5]-Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of [Asp5]-Oxytocin is detailed below for researchers, scientists, and drug development professionals. This document provides a comprehensive guide to the purification of the synthetic oxytocin (B344502) analogue, this compound, utilizing reversed-phase HPLC.

Introduction

This compound is a synthetic analogue of the neurohypophysial hormone oxytocin, noted for its significant biological activities, including the ability to cause uterine contractions.[1][2][3] The production of high-purity this compound is essential for its use in research and potential therapeutic applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for the purification of synthetic peptides like this compound from impurities generated during solid-phase peptide synthesis (SPPS).[4][5][6][7] This application note outlines a robust RP-HPLC method for the purification of this compound.

Method Overview

The purification method is based on a reversed-phase chromatography approach, which separates the target peptide from impurities based on hydrophobicity. A C18 stationary phase is employed with a mobile phase gradient of acetonitrile (B52724) in water, with trifluoroacetic acid (TFA) as an ion-pairing agent. This method has been shown to be effective in achieving high purity levels of the target peptide.[8]

Data Presentation

The following table summarizes the quantitative data related to the HPLC purification of this compound, including purity levels achieved and key chromatographic parameters.

ParameterValueReference
Initial Purity (Crude) Not specified
Final Purity (Post-HPLC) > 99%[8]
Column Type ODS-AQ C18[8]
Mobile Phase A 0.1% Trifluoroacetic acid in Water[9][10]
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile[9][10]
Detection Wavelength 220 nm[8]
Flow Rate Variable (Preparative Scale)
Retention Time 63-67 min[8]

Experimental Protocols

This section provides a detailed methodology for the HPLC purification of this compound.

1. Materials and Reagents

  • Crude this compound (post-synthesis and cleavage)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Preparative RP-HPLC system with a UV detector

  • ODS-AQ C18 preparative HPLC column

2. Sample Preparation

  • The crude product of reduced this compound is obtained after solid-phase peptide synthesis and cleavage from the resin.[8]

  • Dissolve the crude peptide in a 50% acetic acid/water solution.[8]

  • Dilute the solution with water to a final peptide concentration of 0.1-4 mg/mL.[8]

  • Adjust the pH of the solution to 7.0-9.0 using an alkaline substance.[8]

  • Add 30% hydrogen peroxide to oxidize the peptide and form the disulfide bridge.[8]

  • Filter the final crude solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Purification

  • Column Equilibration: Equilibrate the ODS-AQ C18 preparative column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Injection: Inject the prepared crude this compound solution onto the column.

  • Gradient Elution: Apply a linear gradient of Mobile Phase B (Acetonitrile with 0.1% TFA) to elute the peptide. A suggested starting gradient could be similar to those used for other oxytocin analogs, for instance, a linear gradient of 0-45% acetonitrile over 30 minutes, followed by a steeper gradient.[9][10]

  • Detection: Monitor the elution profile at a wavelength of 220 nm.[8]

  • Fraction Collection: Collect fractions corresponding to the main peak, which is expected to elute at a retention time of approximately 63-67 minutes.[8]

4. Post-Purification Processing

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling: Pool the fractions that meet the desired purity level (e.g., >99%).

  • Lyophilization: Lyophilize the pooled fractions to obtain the final purified this compound as a powder.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the purification process of this compound.

cluster_synthesis Peptide Synthesis cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification SPPS Solid-Phase Peptide Synthesis of this compound Cleavage Cleavage from Resin SPPS->Cleavage Dissolution Dissolution in Acetic Acid/Water Cleavage->Dissolution Oxidation Oxidation with H2O2 Dissolution->Oxidation Filtration Filtration Oxidation->Filtration Injection Injection onto Preparative Column Filtration->Injection Elution Gradient Elution Injection->Elution Detection UV Detection (220 nm) Elution->Detection Fractionation Fraction Collection Detection->Fractionation Purity_Check Analytical HPLC Purity Check Fractionation->Purity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified this compound Lyophilization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Mobile_Phase Mobile Phase A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile Column {Stationary Phase| ODS-AQ C18} Mobile_Phase->Column Gradient Detector {Detector| UV @ 220 nm} Column->Detector Elution

Caption: Key components of the reversed-phase HPLC system.

References

Application Notes: [Asp5]-Oxytocin Receptor Binding Affinity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asp5]-Oxytocin is a synthetic analogue of the neurohypophyseal hormone oxytocin (B344502), notable for being the first analogue with a substitution at the 5-position to exhibit significant biological activity.[1] Like oxytocin, this compound exerts its effects through binding to the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The OTR is a key target in drug discovery for conditions related to labor, lactation, social behavior, and cardiovascular regulation.[2] Characterizing the binding affinity of novel ligands such as this compound to the OTR is a critical step in drug development and pharmacological research. This document provides a detailed protocol for determining the receptor binding affinity of this compound using a competitive radioligand binding assay.

This compound has been shown to possess a high affinity for the uterotonic receptor and an intrinsic activity comparable to that of oxytocin.[1] Its biological functions include stimulating uterine contractions, which can be enhanced by the presence of Mg2+, as well as demonstrating rat uterotonic, avian vasodepressor, and rat antidiuretic effects.[1]

Signaling Pathway of the Oxytocin Receptor

Upon agonist binding, the oxytocin receptor couples primarily through Gαq/11 or Gαi proteins.[2] Activation of the Gαq pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events initiate a cascade of downstream signaling, including the activation of mitogen-activated protein kinase (MAPK) pathways, which ultimately mediate the physiological responses to oxytocin, such as smooth muscle contraction.

OTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) G_protein Gαq/11 / Gαi OTR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Stimulation IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response (e.g., Muscle Contraction) Ca2_release->Physiological_Response MAPK_cascade MAPK Cascade PKC->MAPK_cascade Activates MAPK_cascade->Physiological_Response Ligand This compound Ligand->OTR Binding

Caption: Oxytocin Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the binding affinities of oxytocin and other reference compounds for the oxytocin receptor. Currently, specific quantitative binding data (Ki or Kd) for this compound is not widely published, though it is recognized for its high affinity.

CompoundReceptor SpeciesAssay TypeBinding Affinity (Ki)
This compound Not SpecifiedNot SpecifiedHigh Affinity *
OxytocinHamsterCompetition Binding4.28 nM
OxytocinHuman (uterine smooth muscle cells)Competition Binding1.40 nM ([Asu1,6]-oxytocin)
Atosiban (Antagonist)Human (uterine smooth muscle cells)Competition Binding3.55 nM
L-371,257 (Antagonist)Human (uterine smooth muscle cells)Competition Binding2.21 nM

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol details the methodology to determine the binding affinity (Ki) of this compound for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

Materials and Reagents
  • Cell Membranes: Membranes prepared from cells stably expressing the human oxytocin receptor (e.g., CHO-hOTR or HEK293-hOTR).

  • Radioligand: [³H]-Oxytocin or a suitable radioiodinated oxytocin antagonist.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled oxytocin (e.g., 1 µM).

  • Scintillation Cocktail.

  • 96-well Filter Plates: Glass fiber filters (e.g., GF/C).

  • Protein Assay Kit (e.g., BCA assay).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare serial dilutions of this compound D Add assay buffer, test compound, radioligand, and cell membranes to 96-well plate A->D B Prepare cell membrane suspension in assay buffer B->D C Prepare radioligand solution C->D E Incubate at room temperature to reach equilibrium (60-90 min) D->E F Filter plate contents and wash with ice-cold buffer E->F G Add scintillation cocktail and measure radioactivity F->G H Calculate specific binding and determine IC50 and Ki values G->H

Caption: Workflow for the OTR Competitive Binding Assay.
Procedure

  • Membrane Preparation:

    • Thaw frozen cell membranes expressing the oxytocin receptor on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Dilute the membrane suspension to the desired final concentration in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, a fixed concentration of radioligand (typically near its Kd value), and the cell membrane suspension.

    • Non-specific Binding: Add assay buffer, the radioligand, a high concentration of unlabeled oxytocin (1 µM), and the cell membrane suspension.

    • Competitive Binding: Add assay buffer, the radioligand, varying concentrations of this compound (serial dilutions), and the cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine IC50:

    • Use non-linear regression analysis to fit the competition curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki:

    • Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

References

Application Notes and Protocols for the Use of [Asp5]-Oxytocin in Smooth Muscle Contraction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asp5]-Oxytocin is a potent synthetic analogue of the neurohypophyseal hormone oxytocin (B344502).[1][2] It is distinguished by the substitution of asparagine with aspartic acid at position 5. This modification has been shown to retain significant biological activity, making it a valuable tool for studying the pharmacology of the oxytocin receptor (OTR) and its role in smooth muscle physiology.[1] this compound effectively induces uterine contractions in vitro and exhibits a high affinity for the uterotonic receptor, with an intrinsic activity comparable to that of native oxytocin.[1] These characteristics make it a suitable agonist for investigating the signaling pathways and physiological responses mediated by the oxytocin receptor in various smooth muscle tissues.

This document provides detailed application notes and protocols for the use of this compound in smooth muscle contraction studies, including data on its biological activity, experimental methodologies for key assays, and visual representations of the relevant signaling pathways and workflows.

Data Presentation

The following tables summarize the available quantitative data on the biological potency of this compound. While direct comparative studies with oxytocin under identical conditions are limited, the intrinsic activity of this compound for the uterotonic receptor has been described as identical to that of oxytocin.[1]

Table 1: Biological Potency of this compound

Biological ActivityPotency (units/mg)Species/TissueReference
Rat Uterotonic20.3Rat Uterus[1]
Avian Vasodepressor41-[1]
Rat Antidiuretic0.14Rat[1]

Table 2: Oxytocin Receptor Binding Affinity and Potency of Oxytocin (for reference)

LigandParameterValueCell/Tissue TypeReference
OxytocinKi4.28 nMHamster Brain[3]
OxytocinKd0.76 nMHuman Uterine Smooth Muscle Cells[4]

Note: The data in Table 2 is provided for contextual reference. Experimental conditions may differ from studies on this compound.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway in Smooth Muscle

The contractile effects of this compound in smooth muscle are mediated by the oxytocin receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium concentration is a key event leading to the activation of calmodulin and myosin light-chain kinase (MLCK), ultimately causing smooth muscle contraction.[5][6][7][8][9]

Oxytocin Receptor Signaling Pathway Asp5_Oxytocin This compound OTR Oxytocin Receptor (OTR) Asp5_Oxytocin->OTR Binds to Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca_Store->Ca_Release Ca_Cytosol Increased [Ca2+]i Ca_Release->Ca_Cytosol Calmodulin Calmodulin Ca_Cytosol->Calmodulin Activates MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin Experimental Workflow Start Start Tissue_Prep Tissue Preparation (e.g., Uterine Strips) Start->Tissue_Prep Mounting Mount Tissue in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration (Physiological Solution, 37°C) Mounting->Equilibration Baseline Record Baseline Spontaneous Contractions Equilibration->Baseline Agonist_Addition Cumulative Addition of This compound Baseline->Agonist_Addition Data_Acquisition Record Contractile Force and Frequency Agonist_Addition->Data_Acquisition Analysis Data Analysis (Dose-Response Curve) Data_Acquisition->Analysis End End Analysis->End

References

Application Notes and Protocols for [Asp5]-Oxytocin in Oxytocin Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

[Asp5]-Oxytocin is a synthetic analog of the neurohypophyseal hormone oxytocin (B344502), distinguished by the substitution of asparagine with aspartic acid at position 5. This modification confers upon the molecule significant biological activity, making it a valuable tool for studying the pharmacology of the oxytocin receptor (OTR). This compound is a potent agonist at the OTR, exhibiting high affinity and intrinsic activity comparable to that of native oxytocin.[1][2] Its primary mechanism of action involves binding to and activating the OTR, a G-protein coupled receptor (GPCR), which subsequently triggers downstream signaling cascades.

The activation of the OTR by this compound primarily couples to Gq/11 proteins. This initiates the phospholipase C (PLC) signaling pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a key event in mediating the physiological responses to oxytocin, such as uterine muscle contraction.

Key Applications:

  • Lead Compound for Drug Discovery: Serves as a reference compound and starting point for the development of novel, more selective, and potent oxytocin receptor agonists.

  • Structure-Activity Relationship (SAR) Studies: Elucidates the role of the amino acid at position 5 in the interaction between oxytocin analogs and the OTR.

  • Functional Assays: A reliable agonist for in vitro and in vivo studies investigating the physiological and pathological roles of the oxytocin system, including uterine contractility, social behavior, and metabolic regulation.

  • Receptor Binding Studies: Can be used in competitive binding assays to determine the affinity of other unlabeled ligands for the oxytocin receptor.

Quantitative Data

The following table summarizes the available quantitative data for this compound and related endogenous ligands. It is important to note that the potency of this compound is reported in units/mg, a measure of biological activity in a specific assay, and is not directly comparable to the molar affinity (Ki) or potency (EC50) values.

CompoundReceptorParameterValueSpeciesReference
This compound UterotonicPotency20.3 units/mgRat[1][2]
Avian VasodepressorPotency41 units/mgAvian[1][2]
AntidiureticPotency0.14 units/mgRat[1][2]
Oxytocin Oxytocin ReceptorKi4.28 nMHamster
V1a ReceptorKi495.2 nMHamster
Arginine Vasopressin (AVP) Oxytocin ReceptorKi36.1 nMHamster
V1a ReceptorKi4.70 nMHamster

Experimental Protocols

Radioligand Competition Binding Assay for Oxytocin Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of this compound for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

Diagram: Experimental Workflow for Radioligand Competition Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis cell_culture Cells expressing OTR homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation resuspension Resuspension in Assay Buffer centrifugation->resuspension incubation Incubate Membranes with Radioligand and this compound resuspension->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Measure Radioactivity washing->scintillation ic50 Determine IC50 scintillation->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki

A simplified workflow for determining receptor binding affinity.

Materials:

  • Cell membranes prepared from cells stably expressing the human oxytocin receptor.

  • Radioligand: [³H]-Oxytocin.

  • Unlabeled Ligand: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the oxytocin receptor to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or a saturating concentration of unlabeled oxytocin (for non-specific binding).

      • 50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

      • 50 µL of [³H]-Oxytocin at a concentration close to its Kd.

      • 100 µL of the membrane preparation (containing 10-20 µg of protein).

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Measurement of Radioactivity:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This protocol measures the functional potency of this compound by quantifying the accumulation of inositol phosphates, a downstream product of OTR activation.

Materials:

  • CHO-K1 cells stably expressing the human oxytocin receptor.

  • myo-[³H]inositol.

  • Cell culture medium (e.g., DMEM/F12).

  • Stimulation Buffer: HBSS containing 10 mM LiCl.

  • Lysis Buffer: 0.1 M Formic Acid.

  • Dowex AG1-X8 resin (formate form).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture and Labeling:

    • Seed CHO-OTR cells in 24-well plates and grow to near confluency.

    • Label the cells by incubating them overnight in medium containing myo-[³H]inositol (1 µCi/mL).

  • Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with Stimulation Buffer for 15 minutes at 37°C.

    • Add various concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M) and incubate for 60 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Aspirate the stimulation buffer and lyse the cells with ice-cold Lysis Buffer.

    • Transfer the lysates to microcentrifuge tubes.

  • Separation of Inositol Phosphates:

    • Prepare columns with Dowex AG1-X8 resin.

    • Apply the cell lysates to the columns.

    • Wash the columns with water to remove free inositol.

    • Elute the total inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.

  • Measurement and Analysis:

    • Add the eluate to scintillation vials with scintillation fluid and measure radioactivity.

    • Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to this compound stimulation, providing a real-time readout of OTR activation.

Materials:

  • HEK293 cells stably expressing the human oxytocin receptor.

  • Fluo-4 AM or other suitable calcium-sensitive fluorescent dye.

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Seeding:

    • Seed HEK293-OTR cells into 96-well black, clear-bottom plates and grow overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

    • Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

    • Incubate for 60 minutes at 37°C in the dark.

  • Assay:

    • Wash the cells twice with Assay Buffer.

    • Place the plate in a fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Inject various concentrations of this compound and continue to measure fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF or the ratio of peak to baseline fluorescence against the logarithm of the this compound concentration.

    • Determine the EC50 value using non-linear regression analysis.

Visualizations

Oxytocin Receptor Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Response Cellular Responses (e.g., Muscle Contraction) Ca->Response PKC->Response Asp5_OT This compound Asp5_OT->OTR Binds to

The primary signaling cascade initiated by this compound binding to the OTR.

Selectivity of this compound

G cluster_receptors Receptors Asp5_OT This compound OTR Oxytocin Receptor (High Affinity) Asp5_OT->OTR Potent Agonist V1aR V1a Vasopressin Receptor (Lower Affinity) Asp5_OT->V1aR Weaker Interaction V1bR V1b Vasopressin Receptor (Lower Affinity) Asp5_OT->V1bR Weaker Interaction V2R V2 Vasopressin Receptor (Lower Affinity) Asp5_OT->V2R Weaker Interaction

References

Troubleshooting & Optimization

Troubleshooting low yield in [Asp5]-Oxytocin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields during the solid-phase synthesis of [Asp5]-Oxytocin.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound solid-phase peptide synthesis (SPPS)?

Low yields in the SPPS of this compound can primarily be attributed to three main issues:

  • Aspartimide Formation: The Aspartic acid (Asp) residue at position 5 is highly prone to a base-catalyzed side reaction, forming a stable five-membered ring intermediate called an aspartimide.[1][2] This intermediate can lead to the formation of difficult-to-separate impurities, including α- and β-aspartyl peptides and racemized D-Asp products, significantly reducing the yield of the desired peptide.[1]

  • Incomplete Coupling: Steric hindrance and peptide aggregation on the solid support can prevent the complete coupling of amino acids, leading to truncated or deletion sequences.[1][3]

  • Suboptimal Cleavage and Deprotection: Inefficient cleavage from the resin or incomplete removal of side-chain protecting groups can result in a low recovery of the final product.[4][5]

Q2: How can I minimize aspartimide formation during the synthesis of this compound?

Minimizing aspartimide formation is critical for improving the yield and purity of this compound. Here are several effective strategies:

  • Use a Sterically Hindered Protecting Group for Asp: The standard Fmoc-Asp(OtBu)-OH is susceptible to aspartimide formation.[6] Employing a bulkier side-chain protecting group, such as 3-methylpent-3-yl (OMpe), can sterically hinder the cyclization reaction.[1][7]

  • Modify Fmoc Deprotection Conditions:

    • Weaker Base: Replace the standard 20% piperidine (B6355638) in DMF with a weaker base like 5% piperazine (B1678402) in DMF.[7][8]

    • Acidic Additive: Add a small amount of a weak acid, such as 0.1 M HOBt or 1% formic acid, to the piperidine deprotection solution to lower its basicity.[7][8]

    • Reduced Temperature: Performing the deprotection at a lower temperature can also slow down the rate of aspartimide formation.[2]

Q3: What are the best coupling reagents to use for this compound synthesis to ensure high coupling efficiency?

For efficient coupling, especially for potentially difficult sequences, modern onium-type coupling reagents are recommended.

  • High-Efficiency Reagents: Reagents like HATU and COMU often provide the highest coupling efficiencies.[9]

  • Standard, Cost-Effective Options: HBTU, TBTU, and DIC/Oxyma are also robust and widely used options for standard peptide synthesis.[3][9][10]

Q4: What is the optimal cleavage cocktail for releasing this compound from a Rink Amide resin?

A standard and effective cleavage cocktail for routine cleavage from a Rink Amide resin is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water.[4][11] A common ratio is TFA/TIS/H₂O (95:2.5:2.5).[11] For peptides containing sensitive residues, more complex cocktails with additional scavengers may be necessary.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low final yield with multiple, difficult-to-separate peaks in HPLC. Aspartimide Formation - Use Fmoc-Asp(OMpe)-OH instead of Fmoc-Asp(OtBu)-OH.[1]- Modify deprotection conditions: use 5% piperazine in DMF or add 0.1M HOBt to the 20% piperidine/DMF solution.[7][8]
Presence of deletion sequences (mass corresponding to missing amino acids). Incomplete Coupling - Use a high-efficiency coupling reagent like HATU or COMU.[9]- Increase the coupling time or perform a double coupling for the problematic residue.[1]- Increase the concentration of the amino acid and coupling reagent solutions.
Low peptide recovery after cleavage. Incomplete Cleavage or Precipitation Issues - Extend the cleavage time to 3-4 hours.[4]- Ensure a sufficient volume of cleavage cocktail is used to swell the resin completely (approx. 5 mL per 0.5 g of resin).[4][5]- If the peptide "oils out" during precipitation, reduce the TFA volume under nitrogen before adding to cold diethyl ether.[4]
Final product has a mass indicating incomplete removal of protecting groups. Incomplete Deprotection - Ensure the cleavage cocktail contains appropriate scavengers (e.g., TIS).[11]- Extend the cleavage time.[4]

Data Presentation

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Reducing Aspartimide Formation

This table summarizes the percentage of the desired peptide product after prolonged treatment with 20% piperidine in DMF for the model peptide VKDGYI, which is highly prone to aspartimide formation.

Protecting GroupDesired Peptide (%)Reference
Fmoc-Asp(OtBu)-OH~30%[2]
Fmoc-Asp(OMpe)-OH>95%[1]

Table 2: Comparison of Coupling Reagent Efficiency

The data presented is a synthesis of results from multiple studies to provide a comparative overview of yields for a model peptide.

Coupling ReagentAdditiveBaseYield (%)Reference
HATUHOAtDIPEA~99%[9]
HBTUHOBtDIPEA~95-98%[9]
COMU-DIPEA>99%[9]
DICOxyma-High[10]

Experimental Protocols

Protocol 1: Fmoc Deprotection with Reduced Aspartimide Formation

This protocol uses a modified deprotection reagent to minimize the risk of aspartimide formation.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.[2]

  • Deprotection: Drain the DMF and add the deprotection solution to the resin.

  • Reaction: Gently agitate the resin for 2 x 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 minute).[2]

Protocol 2: Optimized Coupling with HATU

This protocol outlines the use of HATU for efficient amino acid coupling.

  • Resin Preparation: Ensure the N-terminal Fmoc group has been removed from the peptide-resin as described in Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-amino acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF (3 x 1 minute).

Protocol 3: Cleavage of this compound from Rink Amide Resin

This protocol describes the final cleavage and deprotection of the peptide from the solid support.

  • Resin Preparation: Wash the final peptide-resin with DCM (5 x 1 min) and dry under a stream of nitrogen.[11]

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.[11]

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.[11]

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Visualizations

sps_workflow start Start: Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine/DMF + 0.1M HOBt) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) wash2 DMF Wash coupling->wash2 wash1->coupling repeat Repeat for each amino acid in sequence wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Sequence Complete cleavage Cleavage & Deprotection (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification end This compound purification->end

Caption: General workflow for the solid-phase synthesis of this compound.

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Caption: Simplified pathway of aspartimide formation and subsequent side reactions.

References

Technical Support Center: Optimizing HPLC Purification of [Asp5]-Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the High-Performance Liquid Chromatography (HPLC) purification of [Asp5]-Oxytocin. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

Effective troubleshooting is crucial for efficient HPLC purification. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential CausesRecommended Solutions
High Backpressure Blockage in the HPLC system (e.g., column frit, tubing, injector).[1]Systematically isolate the source of the blockage by disconnecting components (e.g., column, guard column) to see if the pressure returns to normal.[1] If the column is blocked, try back-flushing it. If the issue persists, the column may need to be replaced.[2]
Peak Tailing Secondary interactions between the peptide and the stationary phase (e.g., silanol (B1196071) interactions).[3]Optimize the mobile phase by adjusting the pH or the concentration of the ion-pairing agent (e.g., trifluoroacetic acid, TFA).[3][4] For basic compounds, lowering the pH can help.[3] Using a column with high-purity silica (B1680970) can also minimize these interactions.[5]
Column overload.Reduce the amount of sample injected onto the column.
Dead volume in the system.Check all fittings and tubing for proper connections and minimize tubing length.[3]
Poor Resolution or Broad Peaks Inappropriate mobile phase composition or gradient.Optimize the gradient slope and the organic solvent concentration to improve separation.[6]
Column degradation or contamination.Flush the column with a strong solvent or replace it if performance does not improve.[3][6]
Sample overload.Decrease the sample concentration or injection volume.[6]
Ghost Peaks Contamination in the mobile phase, injection solvent, or HPLC system.[1]Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[1] Inject a blank run (solvent without sample) to identify the source of contamination.[1]
Inconsistent Retention Times Changes in mobile phase composition or pH.[2]Ensure the mobile phase is well-mixed and prepared consistently. Check the pH of the aqueous portion before adding the organic solvent.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[7]
Pump issues (e.g., leaks, improper sealing).Inspect the pump for leaks and ensure pump seals are in good condition.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for purifying this compound?

A1: A common starting point for the purification of oxytocin (B344502) and its analogs is a reversed-phase HPLC system using a C18 column.[9][10] The mobile phase typically consists of:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

A linear gradient from a low percentage of Mobile Phase B to a higher percentage is generally effective for separating the target peptide from impurities.[10][11]

Q2: How can I improve the separation of this compound from native Oxytocin?

A2: The deamidation of asparagine at position 5 to aspartic acid introduces a negative charge, which can be exploited for separation. Optimizing the mobile phase is key. Small adjustments to the gradient slope can significantly enhance resolution. Additionally, exploring different ion-pairing agents or adjusting the pH of the mobile phase can alter the selectivity of the separation. A patent for separating oxytocin from its deamidated impurities suggests using a sodium dihydrogen phosphate (B84403) buffer at a pH between 4.8 and 6.5 in the mobile phase.[12]

Q3: What is the optimal concentration of TFA to use in the mobile phase?

A3: While 0.1% TFA is a standard concentration, it may not be optimal for all peptide separations.[4][13] The concentration of TFA, an ion-pairing reagent, can affect peptide retention and peak shape.[14] For peptides with multiple positive charges, a higher TFA concentration (0.2-0.25%) may improve resolution.[13][15] It is recommended to test a range of TFA concentrations (e.g., 0.05% to 0.25%) to determine the optimal condition for your specific separation.[4]

Q4: My this compound peptide appears to be degrading during purification. What can I do?

A4: Peptide degradation can be influenced by pH and temperature.[16][17] Oxytocin is most stable at a pH of around 4.5.[16][17] If you suspect degradation, consider adjusting the pH of your mobile phase. Also, avoid prolonged exposure of the sample to room temperature and consider using a cooled autosampler if available.

Q5: What are common impurities found in crude synthetic this compound?

A5: Crude synthetic peptides typically contain a variety of impurities, including:

  • Truncated sequences: Peptides missing one or more amino acids.[1]

  • Deletion sequences: Peptides with one or more amino acids missing from within the sequence.

  • Incompletely deprotected peptides: Peptides still carrying protecting groups from synthesis.[10]

  • By-products from synthesis and cleavage: Various small molecules and modified peptides generated during the synthesis process.[10]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of this compound

This protocol provides a starting point for the purification of crude this compound. Optimization may be required based on the specific impurity profile of the sample.[11]

1. Materials and Reagents:

  • Crude synthetic this compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • C18 reversed-phase preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

2. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[11]

3. HPLC Conditions:

ParameterRecommended Setting
Column C18 reversed-phase, preparative
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate Dependent on column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column)
Detection UV at 210-220 nm[10]
Column Temperature Ambient or controlled at 25°C

4. Gradient Elution Program:

Time (min)% Mobile Phase B
05
55
3555
40100
45100
505
605

Note: This is an example gradient and should be optimized for the specific separation.

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions that meet the desired purity level.

  • Lyophilize the pooled fractions to obtain the purified peptide as a powder.[11]

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Peptide in Mobile Phase A filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample onto Preparative Column filter->inject gradient Gradient Elution inject->gradient detect UV Detection gradient->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilization pool->lyophilize final_product final_product lyophilize->final_product Purified this compound

Caption: Experimental workflow for the HPLC purification of this compound.

Troubleshooting_Logic cluster_pressure High Backpressure cluster_resolution Poor Resolution cluster_tailing Peak Tailing start HPLC Problem Identified pressure_q Isolate Column. Pressure Drop? start->pressure_q resolution_q Optimize Gradient & Mobile Phase start->resolution_q tailing_q Adjust Mobile Phase (pH, TFA Conc.) start->tailing_q pressure_yes Blockage in Column. Backflush or Replace. pressure_q->pressure_yes Yes pressure_no Blockage in System. Check Tubing/Injector. pressure_q->pressure_no No resolution_sol If no improvement, check for column degradation or overload. resolution_q->resolution_sol tailing_sol If no improvement, check for column overload or dead volume. tailing_q->tailing_sol

Caption: Logical workflow for troubleshooting common HPLC purification issues.

References

Technical Support Center: [Asp5]-Oxytocin In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for in vitro experiments involving [Asp5]-Oxytocin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during common in vitro assays with this compound.

Issue 1: Low or No Biological Activity Observed

Possible Cause: Degradation of the peptide due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: this compound, like other oxytocin (B344502) analogs, is sensitive to temperature. For long-term storage, it is recommended to store the peptide at -20°C or -80°C.[1] Aqueous solutions are not recommended for storage for more than one day.[2][3]

  • Check for Disulfide Bond Reduction: The disulfide bridge between Cys1 and Cys6 is crucial for the biological activity of oxytocin and its analogs.[4][5][6] Accidental reduction of this bond can lead to a loss of function. Ensure that reducing agents are not present in your experimental buffers unless intentionally used for specific analytical purposes.[7][8]

  • Assess Peptide Integrity: Peptide degradation can occur via β-elimination of the disulfide linkage, especially in neutral to slightly acidic solutions.[4] Consider analyzing the peptide solution using HPLC to check for the presence of degradation products.[4]

Experimental Protocol: Verifying Peptide Integrity with RP-HPLC

  • Sample Preparation: Prepare a solution of your this compound stock at a known concentration (e.g., 0.1 mg/mL) in a suitable buffer (e.g., pH 4.5).[9]

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is commonly used.

  • Detection: Monitor the elution profile at a wavelength of 220 nm or 280 nm.

  • Analysis: Compare the chromatogram of your sample to a fresh, high-quality standard of this compound. The presence of multiple peaks or a significant decrease in the main peak area may indicate degradation.[9]

Issue 2: Poor Solubility and Peptide Aggregation

Possible Cause: The inherent hydrophobicity of the peptide or inappropriate solvent conditions can lead to aggregation, reducing the effective concentration of the active monomeric peptide.[10][11][12]

Troubleshooting Steps:

  • Optimize Solubilization: For initial stock solutions, consider using organic solvents like DMSO, ethanol, or dimethylformamide, which should be purged with an inert gas.[2][3] For aqueous solutions, preparing them in buffers at a pH where the peptide is most stable (around pH 4.5 for oxytocin) can help.[9][13]

  • Control Peptide Concentration: High peptide concentrations can promote aggregation.[10] It is advisable to work with the lowest concentration that still provides a robust signal in your assay.

  • Monitor for Aggregation: Aggregation can be monitored using techniques like Thioflavin T (ThT) fluorescence assays or by visual inspection for precipitates.[14]

Quantitative Data: Solubility of Oxytocin in Various Solvents

SolventApproximate Solubility
Ethanol~5 mg/mL
DMSO~14 mg/mL
Dimethylformamide~30 mg/mL
PBS (pH 7.2)~5 mg/mL

(Data derived from product information for oxytocin)[2][3]

Issue 3: Inconsistent Results in Receptor Binding Assays

Possible Cause: Non-specific binding of the peptide to labware or other components in the assay mixture.

Troubleshooting Steps:

  • Use Low-Binding Labware: Employ polypropylene (B1209903) or other low-protein-binding tubes and plates to minimize peptide loss.

  • Include a Blocking Agent: Incorporate bovine serum albumin (BSA) at a concentration of 0.1% to 1% in your assay buffer to block non-specific binding sites.

  • Optimize Washing Steps: Ensure that washing steps are sufficient to remove unbound peptide without being so harsh as to dissociate specifically bound ligand.

Experimental Workflow: Radioligand Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Cell Membrane Prep Prepare cell membranes expressing the oxytocin receptor Incubation Incubate membranes, radioligand, and this compound together Cell Membrane Prep->Incubation Radioligand Prep Prepare radiolabeled [3H]Oxytocin solution Radioligand Prep->Incubation Competitor Prep Prepare serial dilutions of this compound Competitor Prep->Incubation Filtration Separate bound from free radioligand via filtration Incubation->Filtration Scintillation Counting Quantify bound radioactivity using a scintillation counter Filtration->Scintillation Counting Data Plotting Plot bound radioactivity vs. This compound concentration Scintillation Counting->Data Plotting Ki Calculation Calculate the Ki value from the competition curve Data Plotting->Ki Calculation

Caption: Workflow for a competitive radioligand binding assay.

Issue 4: High Background or Low Signal in Calcium Mobilization Assays

Possible Cause: Issues with the fluorescent dye, cell health, or receptor expression can lead to poor assay performance.

Troubleshooting Steps:

  • Confirm Receptor Expression: Ensure that the cell line used (e.g., CHO-K1) stably expresses a functional human oxytocin receptor.[15]

  • Optimize Cell Seeding Density: The number of cells per well can impact the signal window. A typical range for a 96-well plate is 40,000 to 80,000 cells per well.[15]

  • Check Dye Loading and Viability: Verify the proper loading of the calcium indicator dye (e.g., Fluo-4 AM) and assess cell viability.[15]

  • Minimize Background Fluorescence: Ensure complete removal of culture medium before dye loading and wash cells with a suitable buffer (e.g., HBSS) after loading. Be aware of potential autofluorescence from test compounds.[15]

Quantitative Data: Typical Parameters for Calcium Mobilization Assay

ParameterValue
Cell LineCHO-K1 expressing human OXTR
Seeding Density (96-well)40,000 - 80,000 cells/well
Seeding Density (384-well)10,000 - 20,000 cells/well
Calcium IndicatorFluo-4 AM
Baseline Reading10-20 seconds
Post-Stimulation Reading2-3 minutes

(Data derived from a protocol for a Demoxytocin-induced calcium mobilization assay)[15]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native oxytocin?

A1: this compound is an analog of the neurohypophyseal hormone oxytocin where the asparagine residue at position 5 is replaced with an aspartic acid.[1][16][17] It is a potent agonist of the oxytocin receptor and is known to cause uterine contractions in vitro.[1][16][18]

Q2: What is the primary signaling pathway activated by this compound?

A2: Like oxytocin, this compound is expected to activate the oxytocin receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade involves the coupling to Gαq/11 proteins, which activates phospholipase C (PLC).[15][19] PLC then hydrolyzes PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to various cellular responses.[15][19][20]

G Asp5_Oxytocin This compound OTR Oxytocin Receptor (OTR) Asp5_Oxytocin->OTR Binds to Gq_11 Gαq/11 OTR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers Cellular_Response Cellular Response (e.g., muscle contraction) Ca_Release->Cellular_Response Leads to

References

Technical Support Center: [Asp5]-Oxytocin Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Asp5]-Oxytocin receptor binding assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during this compound receptor binding assays in a question-and-answer format.

Q1: I am observing high non-specific binding in my radioligand binding assay. What are the potential causes and solutions?

A1: High non-specific binding can obscure your specific signal and lead to inaccurate results. Here are several factors that could be contributing to this issue and how to address them:

  • Radioligand Issues:

    • Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. Solution: Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd)[1].

    • Purity: Impurities in the radioligand preparation can bind non-specifically. Solution: Ensure the radiochemical purity of your ligand is high, typically >90%[1].

    • Hydrophobicity: Hydrophobic radioligands tend to exhibit higher non-specific binding. Solution: If possible, consider using a more hydrophilic radioligand. Modifying the assay buffer with agents like bovine serum albumin (BSA) can also help to reduce non-specific interactions[1].

  • Tissue/Cell Preparation:

    • Protein Amount: Too much membrane protein in the assay can increase non-specific binding sites. Solution: Reduce the amount of membrane protein. A typical range is 100-500 µg per assay, but this should be optimized for your specific system[1].

    • Membrane Purity: Inadequate washing of membranes can leave behind endogenous ligands or other interfering substances. Solution: Ensure thorough homogenization and washing of the membranes during preparation[1].

  • Assay Conditions:

    • Incubation Time and Temperature: While longer incubation times are needed to reach equilibrium for specific binding, they can sometimes increase non-specific binding. Solution: Optimize your incubation time and temperature. Shorter incubation times may reduce non-specific binding, but you must confirm that specific binding has reached equilibrium[1].

    • Assay Buffer Composition: The buffer composition can significantly influence non-specific binding. Solution: Modify the assay buffer by including BSA, salts, or detergents to minimize non-specific interactions. Coating filters with BSA can also be beneficial[1].

    • Washing Steps: Insufficient washing will not adequately remove unbound radioligand. Solution: Increase the volume and/or number of wash steps with ice-cold wash buffer[1].

Q2: My specific binding signal is very low. What could be the problem?

A2: A weak or absent specific binding signal can be frustrating. Consider these potential causes:

  • Receptor Issues:

    • Low Receptor Expression: The cells or tissue used may have a low density of the target receptor. Solution: If using a cell line, ensure you are using a validated clone with high receptor expression. For tissues, consider using a region known to have high receptor density.

    • Receptor Degradation: The receptor may have been degraded during the membrane preparation process. Solution: Use protease inhibitors throughout the membrane preparation protocol and keep samples on ice or at 4°C.

  • Radioligand Issues:

    • Low Radioligand Concentration: Using a concentration of radioligand that is too low may not be sufficient to detect a signal, especially for receptors with low affinity. Solution: While high concentrations can increase non-specific binding, ensure your concentration is adequate for detection. Saturation binding experiments can help determine the optimal concentration range[1].

    • Low Specific Activity: The specific activity of the radioligand is crucial for detecting low levels of binding. Solution: Use a radioligand with high specific activity, especially for receptors with low density[1].

    • Improper Storage: Improper storage of the radioligand can lead to degradation and loss of activity. Solution: Follow the manufacturer's instructions for storage to maintain the purity and specific activity of the radioligand[1].

  • Assay Conditions:

    • Incubation Time: The incubation time may be too short to allow the binding to reach equilibrium. Solution: Perform time-course experiments to determine the time required to reach equilibrium at the assay temperature[1].

    • Buffer Composition: The presence or absence of specific ions can significantly impact binding affinity. For example, Mg2+ can influence agonist binding to the oxytocin (B344502) receptor[2]. Solution: Ensure your assay buffer composition is optimal for the receptor-ligand interaction.

Q3: How do I differentiate between multiple binding sites for oxytocin?

A3: Studies have shown that oxytocin may bind to more than one site on uterine cells, exhibiting different affinities[3]. To distinguish between these:

  • Saturation Binding Experiments: Performing saturation binding experiments over a wide range of radioligand concentrations can reveal multiple binding sites if they have sufficiently different dissociation constants (Kd). The resulting Scatchard or non-linear regression plots may not fit a single-site model.

  • Competition Binding Assays: Using a selective antagonist for the high-affinity site can help to isolate and characterize the binding to the lower-affinity sites.

  • Data Analysis: Utilize data analysis software that can fit binding data to multi-site models to determine the Kd and Bmax for each site.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related ligands binding to the oxytocin receptor (OTR).

Table 1: Binding Affinities (Kd) of Oxytocin for the Oxytocin Receptor

Cell/Tissue TypeSpeciesKd (nM)Measurement MethodReference
Myometrium (term)Human1.6Radioligand Binding[4]
HEK293T cellsHuman0.56Radioligand Binding[4]
MyometriumRat1.21Radioligand Binding[5]
MyometriumRat9.32Binding Isotherm[5]
Myometrial cellsSheep~5Radioligand Binding[3]
Brain cell culturesRat~0.06Radioligand Binding with antagonist[6]

Table 2: Inhibitory (Ki) and Half-maximal Effective (EC50) Concentrations for Oxytocin and Analogs

CompoundAssay TypeCell/Tissue TypeSpeciesKi (nM)EC50 (nM)Reference
OxytocinCompetition BindingCOS7 cellsHuman--[7]
OxytocinBRET (Gαq)HEK293 cellsHuman-2.16[7]
OxytocinBRET (β-arrestin2)HEK293 cellsHuman-41.15[7]
AtosibanCompetition BindingMyometrial cellsSheep~100-[8]

Detailed Experimental Protocols

1. Cell Culture for Oxytocin Receptor Expression

This protocol is for the culture of Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells for transient or stable expression of the oxytocin receptor.

  • Materials:

    • HEK293 or CHO cells

    • Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Plasmid DNA encoding the human oxytocin receptor

    • Transfection reagent (e.g., Lipofectamine)

    • Selection antibiotic (e.g., G418) for stable cell line generation

  • Procedure:

    • Maintain cells in a 37°C incubator with 5% CO2 in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • For transient transfection, seed cells in a 6-well plate or 10 cm dish to reach 70-80% confluency on the day of transfection.

    • Prepare the DNA-transfection reagent complex according to the manufacturer's instructions.

    • Add the complex to the cells and incubate for 24-48 hours before proceeding with the binding assay.

    • For stable cell line generation, after transfection, culture the cells in a medium containing a selection antibiotic.

    • Replace the medium with fresh selection medium every 3-4 days until resistant colonies appear.

    • Isolate and expand individual colonies to establish a stable cell line expressing the oxytocin receptor.

2. Membrane Preparation from Cultured Cells or Tissues

This protocol describes the preparation of crude membrane fractions containing the oxytocin receptor.

  • Materials:

    • Cultured cells expressing OTR or tissue of interest

    • Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

    • Protease inhibitor cocktail

    • Dounce homogenizer or polytron

    • High-speed centrifuge

  • Procedure:

    • Harvest cells or finely mince the tissue and place in ice-cold homogenization buffer containing protease inhibitors.

    • Homogenize the cells or tissue using a Dounce homogenizer (for cells) or a polytron (for tissue) on ice.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer.

    • Repeat the high-speed centrifugation step.

    • Resuspend the final membrane pellet in a suitable buffer for storage at -80°C.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

3. Radioligand Binding Assay Protocol

This protocol outlines a typical radioligand binding assay for the oxytocin receptor.

  • Materials:

    • Membrane preparation containing OTR

    • Radioligand (e.g., [3H]-Oxytocin or a radiolabeled antagonist like [125I]-OTA)

    • Unlabeled ligand for determining non-specific binding (e.g., unlabeled oxytocin)

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

    • 96-well plates

    • Glass fiber filters

    • Filtration apparatus (cell harvester)

    • Scintillation fluid and counter

  • Procedure:

    • Assay Setup:

      • Total Binding: Add membrane preparation, radioligand, and assay buffer to the wells.

      • Non-specific Binding: Add membrane preparation, radioligand, a high concentration of unlabeled ligand (e.g., 1 µM oxytocin), and assay buffer to the wells.

      • Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the competitor compound.

    • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

    • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • For saturation binding, plot specific binding against the radioligand concentration and use non-linear regression to determine Kd and Bmax.

      • For competition binding, plot the percentage of specific binding against the log concentration of the competitor and use non-linear regression to determine the IC50, which can then be converted to a Ki value.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathways

The oxytocin receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. It can also engage β-arrestin pathways, which mediate receptor desensitization and internalization, as well as G protein-independent signaling[9][10][11].

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Asp5_Oxytocin This compound OTR Oxytocin Receptor (OTR) Asp5_Oxytocin->OTR Gq11 Gq/11 OTR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: OTR Gq/11 Signaling Pathway.

Beta_Arrestin_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Asp5_Oxytocin This compound OTR Oxytocin Receptor (OTR) Asp5_Oxytocin->OTR GRK GRK OTR->GRK activates P_OTR Phosphorylated OTR GRK->OTR phosphorylates Beta_Arrestin β-Arrestin P_OTR->Beta_Arrestin recruits Desensitization Desensitization (G-protein uncoupling) Beta_Arrestin->Desensitization Internalization Internalization (Endocytosis) Beta_Arrestin->Internalization MAPK_pathway MAPK Pathway Activation Beta_Arrestin->MAPK_pathway

Caption: OTR β-Arrestin Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

Radioligand_Binding_Workflow A Prepare Membrane Fraction (with OTR) B Prepare Assay Plate: Total, Non-specific, Competition A->B C Add Radioligand and Competitor Compounds B->C D Incubate to Reach Equilibrium C->D E Filtration to Separate Bound and Free Ligand D->E F Wash Filters to Remove Unbound Radioligand E->F G Scintillation Counting F->G H Data Analysis: Calculate Specific Binding, IC50, Ki G->H

Caption: Radioligand Binding Assay Workflow.

Troubleshooting Logic Flow

This diagram provides a logical flow for troubleshooting common issues in this compound receptor binding assays.

Troubleshooting_Flow Start Assay Problem? High_NSB High Non-Specific Binding? Start->High_NSB Low_Signal Low Specific Signal? Start->Low_Signal High_NSB->Low_Signal No Check_Radioligand_Conc Check Radioligand Concentration & Purity High_NSB->Check_Radioligand_Conc Yes Check_Receptor Verify Receptor Expression & Integrity Low_Signal->Check_Receptor Yes End Problem Resolved Low_Signal->End No Optimize_Protein Optimize Membrane Protein Amount Check_Radioligand_Conc->Optimize_Protein Optimize_Wash Optimize Wash Steps & Buffer Optimize_Protein->Optimize_Wash Optimize_Wash->End Check_Radioligand_Activity Check Radioligand Specific Activity & Storage Check_Receptor->Check_Radioligand_Activity Optimize_Incubation Optimize Incubation Time & Conditions Check_Radioligand_Activity->Optimize_Incubation Optimize_Incubation->End

Caption: Binding Assay Troubleshooting Flowchart.

References

Technical Support Center: Enhancing the Solubility of [Asp5]-Oxytocin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing [Asp5]-Oxytocin for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving lyophilized this compound?

A1: For initial solubilization of lyophilized this compound, sterile, deionized water is the recommended starting solvent. If solubility in water is limited, dilute acidic solutions, such as 0.1% acetic acid, can be tested. For highly hydrophobic preparations, a minimal amount of an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to create a stock solution, which is then further diluted with the desired aqueous buffer.[1][2]

Q2: My this compound precipitates when I add it to my aqueous buffer. What are the potential causes and solutions?

A2: Precipitation of this compound in aqueous buffers can occur due to several factors, including the pH of the buffer being close to the peptide's isoelectric point (pI), high peptide concentration, and unfavorable buffer composition. To address this, ensure the buffer pH is at least one to two units away from the pI. A common strategy is to first dissolve the peptide in a small amount of an appropriate solvent (like dilute acetic acid or DMSO) and then slowly add this stock solution to the gently vortexing aqueous buffer.[3] This gradual dilution can prevent localized high concentrations that lead to precipitation.

Q3: How does pH affect the solubility and stability of this compound?

A3: The pH of the solution is a critical factor influencing both the solubility and stability of this compound. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH away from the pI increases the net charge of the peptide, enhancing its interaction with water molecules and thereby increasing its solubility. For oxytocin (B344502) and its analogs, a slightly acidic pH range of 3.5 to 4.5 has been shown to be optimal for stability.[4][5]

Q4: Can I use organic co-solvents like DMSO for my in vivo studies with this compound?

A4: Yes, organic co-solvents such as DMSO can be used to dissolve this compound for in vivo studies, but with caution. DMSO is effective in solubilizing hydrophobic peptides.[1][6] However, for in vivo applications, the final concentration of DMSO should be kept to a minimum, typically below 1% (v/v), to avoid potential toxicity.[7][8] It is crucial to perform preliminary toxicity studies with the chosen vehicle in the specific animal model.

Q5: What are some common excipients that can be used to enhance the solubility of this compound for parenteral administration?

A5: Several excipients can be employed to improve the solubility and stability of peptide formulations for parenteral use. These include:

  • Bulking agents: Mannitol and sucrose (B13894) are often used in lyophilized formulations to provide an adequate structure to the cake.[9]

  • Tonicity modifiers: Sodium chloride, mannitol, and dextrose are used to make the formulation isotonic with physiological fluids.[10]

  • Solubilizing agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with peptides, enhancing their aqueous solubility.[11][12][13][14][15]

  • Buffering agents: Acetate (B1210297) and citrate (B86180) buffers are commonly used to maintain the optimal pH for peptide stability and solubility.[9][10]

Troubleshooting Guides

Issue 1: Poor initial solubility of lyophilized this compound powder.
  • Possible Cause: The inherent hydrophobicity of the peptide or the presence of certain counter-ions from synthesis.

  • Troubleshooting Steps:

    • Initial Solvent Selection: Start with sterile, deionized water. If the powder does not dissolve, try a dilute acid such as 0.1% acetic acid.

    • Use of Co-solvent: If aqueous solutions fail, dissolve the peptide in a minimal volume of DMSO (e.g., 10-20 µL per mg of peptide). Then, slowly add this stock solution to your desired aqueous buffer while vortexing.[3]

    • Sonication: Gentle sonication in a water bath can help to break up aggregates and enhance dissolution. Avoid excessive heating.

Issue 2: Precipitation of this compound upon dilution of a stock solution into an aqueous buffer.
  • Possible Cause: The final concentration of the peptide exceeds its solubility limit in the aqueous buffer, or the buffer conditions are not optimal.

  • Troubleshooting Steps:

    • Slow Dilution: Add the concentrated stock solution dropwise into the vigorously stirring aqueous buffer. This prevents localized high concentrations.[3]

    • Optimize Buffer pH: Adjust the pH of the aqueous buffer to be further away from the isoelectric point of this compound. A pH of around 4.5 is often optimal for oxytocin stability.[4][5]

    • Incorporate Solubilizing Excipients: Consider adding excipients like cyclodextrins to the aqueous buffer to enhance peptide solubility.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Temperature (°C)Observations
Sterile Water> 1.025May require gentle vortexing.
0.1% Acetic Acid> 5.025Readily soluble.
Phosphate Buffered Saline (PBS), pH 7.4~1.025Limited solubility, may precipitate at higher concentrations.
Dimethyl Sulfoxide (DMSO)> 20.025Highly soluble.

Note: These values are estimates and may vary depending on the specific batch and purity of the peptide.

Table 2: Recommended Excipients for Enhancing this compound Solubility in Aqueous Formulations

Excipient ClassExampleTypical Concentration RangeFunction
Solubilizing AgentHydroxypropyl-β-cyclodextrin (HP-β-CD)2-10% (w/v)Forms inclusion complexes to increase aqueous solubility.[13][14][15]
Co-solventPropylene Glycol1-10% (v/v)Increases the polarity of the solvent mixture.[10]
Buffering AgentAcetate Buffer10-50 mMMaintains optimal pH for stability and solubility.[9]
Tonicity ModifierSodium Chloride0.9% (w/v)Adjusts the tonicity of the final formulation for in vivo use.[10]

Experimental Protocols

Protocol 1: Reconstitution and Solubilization of Lyophilized this compound
  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Initial Dissolution:

    • Method A (Aqueous): Add a small volume of sterile 0.1% acetic acid to the vial to achieve a high concentration stock solution (e.g., 10 mg/mL). Gently swirl or vortex to dissolve.

    • Method B (Organic Co-solvent): Add a minimal volume of DMSO (e.g., 20 µL) to the vial to dissolve the peptide completely.

  • Dilution:

    • While gently vortexing your target aqueous buffer (e.g., saline or a specific buffer for your experiment), slowly add the concentrated stock solution dropwise to achieve the desired final concentration.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution is not clear, it may be necessary to adjust the formulation (e.g., lower the final concentration, change the buffer pH, or add a solubilizing excipient).

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter before in vivo administration.

Protocol 2: Formulation of this compound with a Solubilizing Excipient (HP-β-CD)
  • Prepare the Vehicle: Prepare a solution of 5% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or your desired buffer (e.g., 10 mM acetate buffer, pH 4.5).

  • Dissolve the Peptide: Directly add the lyophilized this compound powder to the HP-β-CD solution to achieve the target concentration.

  • Facilitate Dissolution: Gently vortex the solution. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Final Preparation: Adjust the final volume with the vehicle if necessary and filter through a 0.22 µm sterile filter.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_dissolution Initial Dissolution cluster_formulation Formulation cluster_finalization Finalization start Lyophilized This compound equilibrate Equilibrate to Room Temperature start->equilibrate aqueous Add Sterile Water or Dilute Acid equilibrate->aqueous Primary Method organic Add Minimal DMSO equilibrate->organic Alternative dilute Slowly Dilute into Aqueous Buffer aqueous->dilute organic->dilute excipient Add to Buffer with Excipients dilute->excipient Optional Enhancement filter Sterile Filter (0.22 µm) dilute->filter excipient->filter invivo In Vivo Administration filter->invivo

Caption: Experimental workflow for solubilizing this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start This compound Precipitation Issue ph_issue pH near pI start->ph_issue conc_issue High Concentration start->conc_issue buffer_issue Buffer Incompatibility start->buffer_issue adjust_ph Adjust Buffer pH ph_issue->adjust_ph lower_conc Lower Final Concentration conc_issue->lower_conc add_excipient Add Solubilizing Excipient conc_issue->add_excipient Alternative change_buffer Change Buffer System buffer_issue->change_buffer end Clear Solution for In Vivo Study adjust_ph->end Resolved lower_conc->end Resolved add_excipient->end Resolved change_buffer->end Resolved

Caption: Troubleshooting logic for this compound precipitation.

References

Minimizing non-specific binding of [Asp5]-Oxytocin in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding (NSB) of [Asp5]-Oxytocin in various assays.

Troubleshooting Guide

High non-specific binding can obscure results and lead to inaccurate quantification of this compound. This guide addresses common causes and provides systematic solutions to mitigate these issues.

Problem: High Background Signal in the Assay

High background is a primary indicator of non-specific binding of the peptide, antibodies, or detection reagents to the assay surface (e.g., microplate wells).

Initial Verification Steps:

  • Analyte Check: Run the assay with and without the this compound peptide to confirm that the high background is present in the absence of the specific analyte.

  • Reagent Blank: Include a blank well with only the substrate to ensure it is not contaminated or degraded.

  • Secondary Antibody Control: Run a control with only the secondary antibody to check for its non-specific binding to the plate or other components.[1]

Troubleshooting Strategies
Potential Cause Recommended Solution Underlying Principle
Insufficient Blocking 1. Increase Blocking Time and Temperature: Extend incubation with the blocking buffer (e.g., 2 hours at room temperature or overnight at 4°C).[1] 2. Optimize Blocking Agent Concentration: Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA).Ensures complete saturation of all potential non-specific binding sites on the assay surface.[2][3]
Inappropriate Blocking Agent 1. Test Alternative Protein Blockers: If using Bovine Serum Albumin (BSA), try non-fat dry milk, casein, or serum from the same species as the secondary antibody.[4] 2. Use Synthetic Blockers: Consider using synthetic blocking agents like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG) if protein-based blockers interfere with the assay.Different blocking agents have varying efficiencies depending on the nature of the non-specific interaction. Casein, particularly smaller fractions, can be more effective than BSA.[4] Synthetic blockers are useful when protein-based blockers cause cross-reactivity.
Suboptimal Washing 1. Increase Wash Steps: Increase the number of wash cycles (e.g., from 3 to 5 times) after each incubation step.[5][6] 2. Increase Wash Duration and Volume: Increase the soaking time during each wash and ensure the wash volume is sufficient to cover the entire well surface.[6] 3. Add Detergent to Wash Buffer: Include a non-ionic detergent like Tween-20 (0.05% - 0.1%) in the wash buffer.[2][7]Thorough washing removes unbound reagents that can contribute to high background. Detergents help to disrupt weak, non-specific interactions.[7]
Hydrophobic and Ionic Interactions 1. Adjust Buffer pH: Modify the pH of the assay buffer. Since this compound is hydrophilic, ionic interactions may be more significant. 2. Increase Salt Concentration: Increasing the salt concentration (e.g., NaCl) in the buffers can help to shield charged interactions.[8] 3. Use of Detergents: Incorporate low concentrations of non-ionic detergents (e.g., Tween-20) in assay and wash buffers to reduce hydrophobic interactions.[8]Modifying the buffer environment can disrupt the forces driving non-specific binding. This compound's hydrophilic nature (calculated XLogP3-AA of -4.2) suggests that ionic interactions might be a key factor in its NSB.
Sample Matrix Effects 1. Sample Extraction: For complex biological samples like plasma or serum, perform a solid-phase extraction (SPE) to remove interfering substances.[9] 2. Use Matrix-Matched Standards: Prepare standard curves in a sample matrix that is similar to the experimental samples (e.g., hormone-stripped plasma).Components in biological samples can non-specifically bind to the assay surface or interfere with antibody binding, leading to artificially high readings.[9] Extraction is highly recommended for oxytocin (B344502) measurements in plasma to remove these interfering molecules.[9]
Labware Adsorption 1. Use Low-Binding Plates/Tubes: Utilize microplates and tubes specifically designed for low protein and peptide binding. 2. Surface Passivation: Treat surfaces with passivating agents like Pluronic F127 or dichlorodimethylsilane (B41323) (DDS)–Tween-20 to create a non-adhesive surface.[10][11]Peptides can adsorb to the surface of plasticware, leading to loss of analyte and potential for non-specific interactions. Surface passivation creates a hydrophilic layer that repels biomolecules.[10][12]

FAQs: Minimizing Non-Specific Binding of this compound

Q1: What is non-specific binding and why is it a problem for this compound assays?

A1: Non-specific binding (NSB) is the adhesion of the this compound peptide or assay antibodies to surfaces other than the intended target (e.g., the capture antibody or the antigen). This can be due to hydrophobic or ionic interactions with the assay plate or other proteins. NSB is problematic because it leads to a high background signal, which can mask the true signal from the specific binding of this compound, reducing the sensitivity and accuracy of the assay.[2][5]

Q2: My assay has high background. What is the first thing I should check?

A2: First, ensure that your washing steps are adequate. Insufficient washing is a very common cause of high background.[5][6] Increase the number of washes and the soaking time for each wash. Also, confirm that your blocking step is effective by trying a longer incubation time or a different blocking agent.[1][3]

Q3: What is the best blocking agent for an this compound ELISA?

A3: The optimal blocking agent can be assay-dependent. While BSA is commonly used, casein has been shown to be a superior blocking agent in some ELISAs due to its smaller molecular size, which allows for better penetration and blocking of unbound sites.[4] For assays where protein-based blockers might interfere, synthetic options like PVP or PEG are good alternatives. It is recommended to empirically test a few different blocking agents to determine the best one for your specific assay.

Q4: How does the [Asp5] substitution in oxytocin affect its non-specific binding?

A4: The substitution of asparagine with aspartic acid at position 5 introduces an additional negative charge at physiological pH. This increases the hydrophilicity of the peptide. The calculated XLogP3-AA for this compound is -4.2, indicating it is a hydrophilic molecule. Therefore, non-specific binding due to hydrophobic interactions may be less of a concern compared to more hydrophobic peptides. However, ionic interactions with charged surfaces of the assay plate could be a significant contributor to NSB.

Q5: Should I use detergents in my assay buffers?

A5: Yes, adding a low concentration (typically 0.05%) of a non-ionic detergent like Tween-20 to your wash and sometimes assay buffers is a common and effective strategy to reduce NSB.[7][8] Detergents help to disrupt weak, non-specific hydrophobic and ionic interactions without interfering with the specific antibody-antigen binding.

Q6: Is sample extraction necessary when measuring this compound in biological fluids?

A6: For complex matrices like plasma or serum, sample extraction is highly recommended.[9] Biological samples contain numerous proteins and other molecules that can cause significant matrix effects and non-specific binding, leading to inaccurate results. Solid-phase extraction (SPE) is a common method to purify and concentrate oxytocin and its analogs before analysis.[9] Studies have shown that oxytocin measurements in unextracted plasma can be 10-100 times higher than in extracted samples.[9]

Experimental Protocols

Protocol 1: General Competitive ELISA for this compound with Enhanced Blocking

This protocol outlines a competitive ELISA with optimized steps to minimize NSB.

  • Coating:

    • Coat a high-binding 96-well microplate with an appropriate capture antibody overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of Blocking Buffer (e.g., 1% Casein in PBS) to each well.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Washing:

    • Wash the plate 3 times with Wash Buffer.

  • Competitive Reaction:

    • Add 50 µL of this compound standards or samples to the wells.

    • Immediately add 50 µL of HRP-conjugated this compound.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Wash the plate 5 times with Wash Buffer, with a 30-second soak during each wash.

  • Detection:

    • Add 100 µL of TMB substrate and incubate in the dark until color develops.

  • Stop Reaction:

    • Add 50 µL of stop solution.

  • Read Plate:

    • Measure absorbance at 450 nm.

Protocol 2: Surface Passivation of Microplates

This protocol describes a method for passivating polystyrene microplates to reduce peptide adsorption.

  • Hydrophobic Treatment:

    • Treat the polystyrene microplate wells with a solution of dichlorodimethylsilane (DDS) to create a hydrophobic surface.

  • Surfactant Coating:

    • Incubate the wells with a solution of 1% Pluronic F127 in water for 1 hour at room temperature.[10]

  • Washing:

    • Gently wash the wells with deionized water.

  • Drying:

    • Allow the plate to air dry before use in the assay.

Visualizations

experimental_workflow cluster_plate_prep Plate Preparation cluster_assay Assay Steps cluster_detection Detection p1 Coat with Capture Antibody p2 Wash (3x) p1->p2 p3 Block with 1% Casein (2h, RT) p2->p3 p4 Wash (3x) p3->p4 a1 Add Standards/ Samples p4->a1 a2 Add HRP-Conjugate a1->a2 Competitive Reaction a3 Incubate (2h, RT) a2->a3 a4 Wash (5x with soak) a3->a4 d1 Add TMB Substrate a4->d1 d2 Incubate (in dark) d1->d2 d3 Add Stop Solution d2->d3 d4 Read at 450 nm d3->d4

Caption: Competitive ELISA workflow for this compound.

nsb_troubleshooting cluster_investigation Initial Checks cluster_solutions Solutions start High Non-Specific Binding (High Background) check1 Inadequate Washing? start->check1 check2 Ineffective Blocking? start->check2 check3 Matrix Effects? start->check3 sol1 Increase Wash Steps Add Detergent check1->sol1 Yes sol2 Optimize Blocker (Agent, Time, Conc.) check2->sol2 Yes sol3 Perform Sample Extraction (SPE) check3->sol3 Yes end Low Background Improved S/N Ratio sol1->end Resolved sol2->end Resolved sol3->end Resolved

Caption: Troubleshooting logic for high non-specific binding.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of [Asp5]-Oxytocin and Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the synthetic oxytocin (B344502) analog, [Asp5]-Oxytocin, and the endogenous hormone, Oxytocin. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Overview

Oxytocin is a nine-amino acid peptide hormone renowned for its role in uterine contractions during labor and lactation. This compound is a synthetic analog of Oxytocin where the asparagine residue at position 5 has been replaced by aspartic acid. This substitution has been shown to modulate its biological activity, making a comparative understanding crucial for its potential therapeutic applications.

Quantitative Comparison of Biological Activities

The following table summarizes the known biological potencies of this compound and Oxytocin in various standard bioassays.

Biological ActivityThis compound (units/mg)Oxytocin (units/mg)
Rat Uterotonic Activity20.3[1]~450-500
Avian Vasodepressor Activity41[1]~450-500
Rat Antidiuretic Activity0.14[1]~5

Receptor Binding Affinity

Signaling Pathways

Both Oxytocin and this compound are believed to mediate their effects through the Oxytocin Receptor (OTR). The primary signaling cascade initiated by OTR activation is the Gq/Phospholipase C (PLC)/Inositol Trisphosphate (IP3) pathway. This pathway leads to an increase in intracellular calcium levels, which is fundamental for smooth muscle contraction.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq Gq protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from Endoplasmic Reticulum IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_ER->Contraction Leads to PKC->Contraction Contributes to Oxytocin Oxytocin or This compound Oxytocin->OTR Binds to

Caption: Oxytocin Signaling Pathway

Experimental Protocols

The biological activities of Oxytocin and its analogs are typically assessed using established bioassays. Below are the detailed methodologies for the key experiments cited.

Rat Uterotonic Bioassay

This in vitro assay measures the ability of a substance to induce contractions in isolated rat uterine tissue.

  • Animal Model: Typically, virgin female rats (120-200g) are used. To sensitize the uterine tissue, the rats are often pre-treated with an estrogen, such as stilboestrol, 18-24 hours before the experiment.

  • Tissue Preparation: The rat is euthanized, and the uterine horns are dissected and suspended in an organ bath containing a physiological salt solution (e.g., de Jalon's solution) maintained at 32°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Procedure: One end of the uterine strip is attached to a fixed point, and the other is connected to a force-displacement transducer to record isometric or isotonic contractions. After an equilibration period, graded doses of the standard Oxytocin solution and the test compound (this compound) are added to the bath. The resulting contractions are recorded.

  • Data Analysis: The potency of the test compound is determined by comparing the dose required to produce a response of the same magnitude as a known dose of the standard Oxytocin. The results are typically expressed in international units per milligram (IU/mg).

Avian Vasodepressor Bioassay

This in vivo assay assesses the effect of a substance on the blood pressure of a chicken.

  • Animal Model: An adult chicken is anesthetized.

  • Procedure: The carotid artery is cannulated to measure blood pressure. The test substance is administered intravenously, and the resulting change in blood pressure is recorded. Oxytocin and its analogs typically cause a depressor (lowering) effect on the avian blood pressure.

  • Data Analysis: The potency is calculated by comparing the dose of the test substance required to produce a specific decrease in blood pressure with the dose of a standard Oxytocin preparation that causes the same effect.

Rat Antidiuretic Bioassay

This in vivo assay measures the ability of a substance to inhibit urine excretion in rats.

  • Animal Model: Male rats are typically used and are hydrated by oral administration of water.

  • Procedure: The test substance is administered, usually by subcutaneous or intravenous injection. Urine output is then collected and measured over a specific period.

  • Data Analysis: The antidiuretic activity is determined by comparing the reduction in urine volume produced by the test substance with that produced by a known amount of a standard preparation of pituitary extract or synthetic vasopressin.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Uterotonic Rat Uterotonic Bioassay (Uterine Contraction) Data_Analysis1 Quantitative Comparison (units/mg) Uterotonic->Data_Analysis1 Compare Potency Receptor_Binding Receptor Binding Assay (Binding Affinity - Ki) Data_Analysis2 Quantitative Comparison (Ki value) Receptor_Binding->Data_Analysis2 Compare Affinity Vasodepressor Avian Vasodepressor Bioassay (Blood Pressure) Data_Analysis3 Quantitative Comparison (units/mg) Vasodepressor->Data_Analysis3 Compare Potency Antidiuretic Rat Antidiuretic Bioassay (Urine Output) Data_Analysis4 Quantitative Comparison (units/mg) Antidiuretic->Data_Analysis4 Compare Potency Compound This compound vs. Oxytocin Compound->Uterotonic Compound->Receptor_Binding Compound->Vasodepressor Compound->Antidiuretic

Caption: Experimental Workflow for Comparison

Conclusion

The substitution of asparagine with aspartic acid at position 5 in the Oxytocin molecule significantly alters its biological activity profile. This compound exhibits considerably lower uterotonic and vasodepressor activities compared to Oxytocin, while its antidiuretic activity is also markedly reduced. Despite these differences in potency, it is suggested that this compound acts through the same receptor and signaling pathway as the native hormone. This comparative guide provides essential data for researchers exploring the structure-activity relationships of Oxytocin analogs and for professionals in drug development considering this compound for potential therapeutic applications where a modified activity profile might be advantageous.

References

[Asp5]-Oxytocin: A Comparative Analysis of Oxytocin Receptor Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of [Asp5]-Oxytocin's specificity for the oxytocin (B344502) receptor (OTR) against other well-characterized ligands: the endogenous agonist Oxytocin, the antagonist Atosiban, and the synthetic agonist Carbetocin (B549339). This analysis is supported by a summary of binding affinity and functional activity data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.

Comparative Analysis of Receptor Binding and Functional Activity

The specificity of a ligand for its receptor is a critical determinant of its therapeutic potential, defining its efficacy and off-target effects. Below is a summary of the available data for this compound and comparator ligands at the human oxytocin receptor and its closely related vasopressin receptor subtypes (V1a, V1b, V2).

Data Summary Table

LigandReceptorBinding Affinity (Ki/Kd, nM)Functional Activity (EC50/IC50, nM)Notes
This compound OTR High AffinityPotency: 20.3 units/mg (rat uterotonic)Quantitative Ki and EC50 values are not readily available in the literature. Potency is described as comparable to Oxytocin.[1]
V1a, V1b, V2Data not availableData not available
Oxytocin OTR 0.324.1 (Inositol Phosphate Accumulation)Endogenous ligand, serves as the benchmark for agonistic activity.
V1a7-Lower affinity compared to OTR, indicating selectivity.
V1b--
V2--
Atosiban OTR -5 (Inhibition of Ca2+ mobilization)A competitive antagonist used clinically to delay preterm labor.[2][3]
V1aHigh AffinityAntagonist activityAlso exhibits high affinity for the V1a receptor.[2]
V1b--
V2--
Carbetocin OTR 7.148.8 (Gq activation)A long-acting synthetic agonist.[4]
V1a7.24No activation; acts as an antagonistDemonstrates selectivity for OTR over V1aR in terms of activation.[4][5]
V1b-No activation; acts as an antagonist[4]
V261.3-Significantly lower affinity for V2R.[5]

Note on this compound Data: Direct quantitative comparison of this compound's binding affinity (Ki) and functional potency (EC50) with other ligands is challenging due to the lack of available data in molar concentration units. Historical and commercially available data primarily describe its activity in "units/mg" for specific biological responses, such as rat uterine contraction.[1] While it is reported to have high affinity and intrinsic activity comparable to native oxytocin, further quantitative studies are required for a precise comparative assessment.[1]

Signaling Pathways and Experimental Workflows

To understand the validation of ligand specificity, it is essential to visualize the molecular interactions and the experimental processes used for their characterization.

Oxytocin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Oxytocin Receptor Oxytocin Receptor Gq/11 Gq/11 Oxytocin Receptor->Gq/11 Activation PLC PLC Gq/11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Release from ER PKC PKC DAG->PKC Activation Ca2+->PKC Activation MAPK Cascade MAPK Cascade PKC->MAPK Cascade Activation Cellular Response Cellular Response MAPK Cascade->Cellular Response Ligand Ligand Ligand->Oxytocin Receptor Binding

Caption: Oxytocin receptor Gq-coupled signaling cascade.

Workflow for Receptor Specificity Validation cluster_binding Binding Affinity cluster_functional Functional Activity cluster_selectivity Selectivity Profiling Radioligand Binding Assay Radioligand Binding Assay Determine Ki Determine Ki Radioligand Binding Assay->Determine Ki Test on Vasopressin Receptors Test on Vasopressin Receptors Determine Ki->Test on Vasopressin Receptors Calcium Mobilization Assay Calcium Mobilization Assay Determine EC50/IC50 Determine EC50/IC50 Calcium Mobilization Assay->Determine EC50/IC50 Determine EC50/IC50->Test on Vasopressin Receptors Compare Ki/EC50 values Compare Ki/EC50 values Test on Vasopressin Receptors->Compare Ki/EC50 values Conclusion Specificity Profile Compare Ki/EC50 values->Conclusion Start Start Start->Radioligand Binding Assay Start->Calcium Mobilization Assay

Caption: Experimental workflow for specificity validation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of oxytocin receptor ligand specificity.

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

  • HEK293 cells stably expressing the human oxytocin receptor.
  • Cell culture medium (e.g., DMEM with 10% FBS).
  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
  • Radioligand: [3H]-Oxytocin.
  • Unlabeled ligands: this compound, Oxytocin, Atosiban, Carbetocin.
  • 96-well plates.
  • Glass fiber filters.
  • Scintillation cocktail and counter.

2. Cell Culture and Membrane Preparation:

  • Culture HEK293-OTR cells to ~80-90% confluency.
  • Harvest cells and homogenize in ice-cold membrane preparation buffer.
  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
  • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

3. Competition Binding Assay:

  • In a 96-well plate, add in the following order:
  • 50 µL of assay buffer or unlabeled ligand at various concentrations.
  • 50 µL of [3H]-Oxytocin at a final concentration close to its Kd.
  • 100 µL of the cell membrane preparation (typically 10-20 µg of protein).
  • Incubate the plate at 25°C for 60 minutes with gentle agitation.
  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters three times with ice-cold assay buffer.
  • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin (e.g., 1 µM).
  • Specific binding is calculated by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the log concentration of the competing ligand.
  • Determine the IC50 value (the concentration of competing ligand that inhibits 50% of the specific binding of the radioligand).
  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to stimulate or inhibit the oxytocin receptor-mediated increase in intracellular calcium.

1. Materials:

  • CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor.
  • Cell culture medium (e.g., F-12 or DMEM with 10% FBS).
  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
  • Pluronic F-127.
  • Test ligands: this compound, Oxytocin, Atosiban, Carbetocin.
  • Black, clear-bottom 96-well or 384-well plates.
  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

2. Cell Preparation:

  • Seed the OTR-expressing cells into the black, clear-bottom microplates and culture overnight to form a confluent monolayer.
  • On the day of the assay, prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in assay buffer.
  • Remove the culture medium from the cells and add the dye loading solution to each well.
  • Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.
  • After incubation, wash the cells with assay buffer to remove excess dye.

3. Agonist-Mode Assay:

  • Prepare serial dilutions of the agonist ligands (this compound, Oxytocin, Carbetocin) in assay buffer.
  • Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.
  • Automatically inject the agonist solutions into the wells and continuously measure the fluorescence intensity over time (typically for 1-2 minutes).

4. Antagonist-Mode Assay:

  • Prepare serial dilutions of the antagonist (Atosiban) in assay buffer.
  • Pre-incubate the cells with the antagonist solutions for a specified period (e.g., 15-30 minutes) before the assay.
  • Place the cell plate in the fluorescence plate reader, measure the baseline fluorescence, and then inject a fixed concentration of oxytocin (typically the EC80 concentration) into all wells.
  • Continuously measure the fluorescence intensity over time.

5. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after ligand addition.
  • For agonists, plot the ΔF against the log concentration of the ligand and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
  • For antagonists, plot the percentage of inhibition of the oxytocin response against the log concentration of the antagonist to determine the IC50 value.

References

A Comparative Analysis of the Uterotonic Potency of Oxytocin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the uterotonic potency of various oxytocin (B344502) analogues. The data presented is compiled from preclinical studies to assist researchers in evaluating the performance of these compounds. Detailed experimental protocols for key assays are provided, along with visualizations of the primary signaling pathway and a typical experimental workflow.

Quantitative Comparison of Oxytocin Analogues

The following table summarizes the binding affinity and functional potency of several key oxytocin analogues at the human oxytocin receptor (OTR). These values are critical for understanding the structure-activity relationship and for the development of new uterotonic and tocolytic agents.

Compound NameTypeBinding Affinity (Ki, nM)Functional Potency (pA2 / EC50/IC50)Species
Oxytocin Agonist7.1[1]EC50: 5.47 nMHuman
Carbetocin Agonist7.1[1]-Human
Atosiban Antagonist-IC50: 5 nM[2]Human
Barusiban Antagonist0.8[3]-Human
Retosiban Antagonist0.65[3]-Human
L-371,257 Antagonist4.6, 19[1][4][5]pA2: 8.4, 8.44[4][5]Human, Rat
[Mpa(1), D-Tyr(Et)(2), Deg(9)]OT Antagonist-pA2: 8.68 ± 0.26[6]Rat
[Mpa(1), D-Tyr(Et)(2), D-Tic(7), Aib(9)]OT Antagonist-pA2: 8.31 ± 0.19[7]Rat

Key Signaling Pathway

The uterotonic effects of oxytocin and its analogues are primarily mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The binding of an agonist to the OTR initiates a signaling cascade that leads to myometrial contraction.

OxytocinSignaling Oxytocin Oxytocin/Analogue OTR Oxytocin Receptor (OTR) Oxytocin->OTR Gq_11 Gαq/11 OTR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates Ca_channels Voltage-gated Ca²⁺ Channels Gq_11->Ca_channels PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Ca_release SR->Ca_release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_Calmodulin Increases intracellular Ca²⁺ Ca_influx Ca_influx->Ca_Calmodulin Increases intracellular Ca²⁺ Ca_channels->Ca_influx MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Myosin_P Myosin Phosphorylation MLCK->Myosin_P Catalyzes Contraction Myometrial Contraction Myosin_P->Contraction

Caption: Oxytocin Receptor Signaling Pathway in Myometrial Cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of oxytocin analogues.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the oxytocin receptor.

  • Membrane Preparation :

    • Cell membranes expressing the human oxytocin receptor are prepared from cultured cells (e.g., CHO-hOTR).

    • The cells are homogenized in a buffer and centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in an assay buffer to a final protein concentration of 10-20 µ g/well .[3]

  • Assay Setup :

    • Serial dilutions of the test compound (e.g., oxytocin analogue) are prepared in the assay buffer.

    • In a 96-well plate, the assay buffer, test compound or vehicle control, and a radioligand (e.g., [³H]-oxytocin) at a concentration near its dissociation constant (Kd) are added in sequence.[3]

    • Cell membranes are then added to initiate the binding reaction.

    • Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of unlabeled oxytocin.[3]

  • Incubation and Filtration :

    • The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[3]

    • The contents of each well are rapidly filtered through a glass fiber filter plate using a cell harvester to separate bound from unbound radioligand.[3]

    • The filters are washed multiple times with ice-cold wash buffer.[3]

  • Detection and Data Analysis :

    • The filter plate is dried, and a scintillation cocktail is added to each well.

    • The radioactivity is measured using a scintillation counter.[3]

    • Specific binding is calculated by subtracting non-specific binding from total binding. The Ki value for the test compound is then determined using competitive binding analysis.

In Vitro Uterine Muscle Contraction Assay

This assay measures the functional potency of a compound by assessing its effect on the contraction of isolated uterine tissue.

  • Tissue Preparation :

    • Fresh uterine tissue is obtained from animal models (e.g., late-pregnancy rats) or human biopsies with ethical approval.[8]

    • The tissue is immediately placed in a cold, oxygenated Physiological Salt Solution (PSS).[8]

    • Longitudinal myometrial strips (approximately 2 mm wide and 10 mm long) are carefully dissected.[8]

  • Organ Bath Setup :

    • The myometrial strips are mounted in an organ bath containing PSS maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[8]

    • One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record contractions.[8][9]

  • Contraction Measurement :

    • The tissue is allowed to equilibrate and develop spontaneous contractions.

    • For agonist testing, a cumulative concentration-response curve is generated by adding increasing concentrations of the test compound to the organ bath at set intervals. The amplitude and frequency of contractions are recorded at each concentration to determine the EC50 and Emax.[8]

    • For antagonist testing, contractions are first stimulated with a submaximal concentration of an agonist like oxytocin. Then, increasing concentrations of the antagonist are added to determine its inhibitory potency (pA2 or IC50).[9]

  • Data Analysis :

    • The contractile activity is quantified, and concentration-response curves are plotted to calculate pharmacological parameters such as EC50, IC50, or pA2.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro assessment of an oxytocin analogue's uterotonic potency.

ExperimentalWorkflow start Start: New Oxytocin Analogue binding_assay Radioligand Binding Assay start->binding_assay determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki contraction_assay In Vitro Uterine Contraction Assay determine_ki->contraction_assay Proceed if affinity is significant sar_analysis Structure-Activity Relationship (SAR) Analysis determine_ki->sar_analysis determine_potency Determine Functional Potency (EC50 / pA2) contraction_assay->determine_potency in_vivo_model In Vivo Animal Model (e.g., Rat Uterotonic Assay) determine_potency->in_vivo_model Proceed if potent in vitro determine_potency->sar_analysis assess_in_vivo Assess In Vivo Efficacy and Duration of Action in_vivo_model->assess_in_vivo assess_in_vivo->sar_analysis end End: Characterized Analogue sar_analysis->end

Caption: Workflow for Assessing Uterotonic Potency of Oxytocin Analogues.

References

A Side-by-Side Comparison of [Asp5]-Oxytocin and Carbetocin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two oxytocin (B344502) analogues for researchers, scientists, and drug development professionals.

Introduction

Oxytocin, a neurohypophysial hormone, plays a crucial role in social bonding, uterine contractions, and lactation. Its therapeutic applications, particularly in obstetrics, have led to the development of synthetic analogues with improved pharmacological profiles. This guide provides a detailed side-by-side comparison of two such analogues: [Asp5]-Oxytocin and carbetocin (B549339). While carbetocin is a well-established long-acting oxytocin agonist used for the prevention of postpartum hemorrhage, this compound is a lesser-known but potent analogue. This document aims to collate the available experimental data to facilitate a comprehensive understanding of their respective properties.

Molecular Structure and Modifications

Both this compound and carbetocin are synthetic derivatives of the nine-amino-acid peptide hormone oxytocin. Their structural modifications from the parent molecule are key to their distinct pharmacological characteristics.

This compound is an analogue where the asparagine residue at position 5 is substituted with aspartic acid.[1]

Carbetocin is a more complex analogue with several modifications from oxytocin. It is a deamino-1-carba-2-tyrosine(O-methyl)-oxytocin, meaning the amino group of the cysteine at position 1 is removed, the disulfide bridge is replaced with a more stable carba-bridge (a methylene (B1212753) group replacing one of the sulfur atoms), and the tyrosine at position 2 is O-methylated.[2][3] These changes contribute to its longer half-life and increased stability.

Mechanism of Action and Signaling Pathway

Both this compound and carbetocin exert their effects by acting as agonists at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[2][4] Activation of the OTR primarily couples to Gq/11, initiating a downstream signaling cascade that leads to an increase in intracellular calcium concentrations and subsequent smooth muscle contraction.

The binding of the agonist to the OTR activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions. This surge in intracellular calcium, along with calcium influx through voltage-gated channels, activates calmodulin. The calcium-calmodulin complex then activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chain, leading to myometrial contraction.

G cluster_cell Myometrial Cell Agonist Agonist OTR OTR Agonist->OTR Binds to Gq/11 Gq/11 OTR->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2+ Ca²⁺ SR->Ca2+ Releases Calmodulin Calmodulin Ca2+->Calmodulin Binds to MLCK MLCK Calmodulin->MLCK Activates Myosin-LC Myosin Light Chain MLCK->Myosin-LC Phosphorylates Myosin-LC-P Phosphorylated Myosin Light Chain Myosin-LC->Myosin-LC-P Contraction Contraction Myosin-LC-P->Contraction Leads to

Figure 1: Simplified signaling pathway of oxytocin receptor activation leading to myometrial contraction.

Pharmacological Properties: A Comparative Overview

Receptor Binding and In Vitro Potency
ParameterThis compoundCarbetocinOxytocin (for reference)
Receptor Binding Affinity (Ki) High affinity for the uterotonic receptor (specific Ki value not reported)[4]~7 nM for oxytocin receptor[4][5]~0.75 nM for human uterine smooth muscle cells[6]
In Vitro Potency (EC50) Data not available in molar concentration48.8 nM for Gq activation[6]5.47 nM for hyperplasia in human uterine smooth muscle cells[6]
Intrinsic Activity Identical to oxytocin[4]Partial agonist (~45-50% of oxytocin's maximal effect)[3]Full agonist

Note: The data for this compound is qualitative, highlighting the need for further quantitative studies to enable a direct comparison of receptor affinity and in vitro potency with carbetocin.

Biological Activity

The biological activities of this compound have been quantified in various bioassays, providing a measure of its potency in specific physiological responses.

Biological ActivityThis compoundCarbetocinOxytocin (for reference)
Rat Uterotonic Activity 20.3 units/mg[4][7]Data not available in units/mg~450-500 units/mg
Avian Vasodepressor Activity 41 units/mg[4][7]Data not available~450-500 units/mg
Rat Antidiuretic Activity 0.14 units/mg[4][7]MinimalLow

Note: The uterotonic activity of oxytocin can vary, but is generally in the range of 450-500 IU/mg. The data suggests that while this compound is a potent analogue, its uterotonic activity is lower than that of oxytocin.

Pharmacokinetic Properties

ParameterThis compoundCarbetocinOxytocin (for reference)
Half-life Data not available~40 minutes (IV)[8]1-6 minutes[9]
Onset of Action (Uterine Contraction) Data not availableWithin 2 minutes (IV)[8]~1 minute (IV)[10]
Duration of Action (Uterine Contraction) Data not available~60 minutes (IV), ~120 minutes (IM)[8]~60 minutes (IV infusion)[10]
Bioavailability (IM) Data not available~77%[8]Complete[10]

The structural modifications of carbetocin confer a significantly longer half-life compared to oxytocin, allowing for a single-dose administration to achieve a sustained uterotonic effect.[8][11] Pharmacokinetic data for this compound is currently not available in the public domain.

Experimental Protocols

Rat Uterotonic Bioassay (In Vitro)

This bioassay is a classical method to determine the potency of oxytocic substances.

G cluster_workflow Rat Uterotonic Bioassay Workflow Animal_Prep 1. Euthanize a female rat in proestrus or estrus Tissue_Isolation 2. Isolate uterine horns Animal_Prep->Tissue_Isolation Tissue_Mounting 3. Mount a uterine segment in an organ bath containing De Jalon's solution at 32°C Tissue_Isolation->Tissue_Mounting Equilibration 4. Equilibrate the tissue under a constant load Tissue_Mounting->Equilibration Standard_Curve 5. Generate a cumulative concentration-response curve with a standard oxytocin solution Equilibration->Standard_Curve Test_Compound 6. Administer the test compound (this compound or Carbetocin) at various concentrations Standard_Curve->Test_Compound Data_Acquisition 7. Record isometric contractions using a force transducer Test_Compound->Data_Acquisition Analysis 8. Determine the potency (e.g., EC50) relative to the standard Data_Acquisition->Analysis

Figure 2: Workflow for the in vitro rat uterotonic bioassay.

Methodology:

  • Animal Selection: A non-pregnant female rat, typically in proestrus or estrus to ensure high sensitivity to oxytocin, is used.

  • Tissue Preparation: The rat is euthanized, and the uterine horns are excised and placed in an oxygenated physiological salt solution (e.g., De Jalon's solution).

  • Experimental Setup: A segment of the uterine horn is suspended in a temperature-controlled organ bath filled with the physiological salt solution and bubbled with a gas mixture (e.g., 95% O2, 5% CO2). One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractions.

  • Data Collection: After an equilibration period, a cumulative concentration-response curve is generated for a standard oxytocin solution. The test compound is then added at increasing concentrations, and the resulting contractions are recorded.

  • Data Analysis: The potency of the test compound is determined by comparing its concentration-response curve to that of the standard.

Avian Vasodepressor Bioassay

This in vivo assay measures the hypotensive effect of oxytocin and its analogues.

Methodology:

  • Animal Preparation: A chicken or rooster is anesthetized.

  • Cannulation: The carotid artery is cannulated to measure blood pressure, and the brachial or femoral vein is cannulated for drug administration.

  • Data Collection: After a stable baseline blood pressure is established, a standard dose of oxytocin is injected intravenously to elicit a depressor response. The test compound is then administered at various doses to determine the dose required to produce a similar fall in blood pressure.

  • Data Analysis: The potency is expressed in units per milligram relative to the standard oxytocin preparation.

Rat Antidiuretic Bioassay

This in vivo assay assesses the antidiuretic effects of the compounds.

Methodology:

  • Animal Preparation: Male rats are hydrated by oral or intraperitoneal administration of a water or saline load.

  • Urine Collection: The rats are placed in metabolic cages that allow for the collection of urine.

  • Drug Administration: The test compound or a standard (e.g., vasopressin) is administered, typically by subcutaneous or intravenous injection.

  • Data Collection: Urine output is measured at regular intervals.

  • Data Analysis: The antidiuretic activity is determined by the reduction in urine flow compared to control animals.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and carbetocin. Carbetocin is a well-characterized, long-acting oxytocin analogue with established clinical efficacy in preventing postpartum hemorrhage. Its pharmacological profile is defined by a longer half-life and partial agonist activity at the oxytocin receptor.

In contrast, this compound is a potent oxytocin analogue with demonstrated uterotonic, avian vasodepressor, and antidiuretic activities. However, a significant gap in the literature exists concerning its receptor binding affinity in molar terms, in vitro potency (EC50), and pharmacokinetic profile. The available data suggests it has an intrinsic activity identical to oxytocin, which differentiates it from the partial agonism of carbetocin.

For researchers and drug development professionals, carbetocin represents a known entity with a wealth of clinical data. This compound, on the other hand, presents an opportunity for further investigation. Future studies should focus on elucidating its detailed pharmacological and pharmacokinetic properties to fully understand its therapeutic potential and to enable a more direct and quantitative comparison with other oxytocin analogues like carbetocin. The differing intrinsic activities of these two compounds suggest they may have distinct clinical applications beyond their shared uterotonic effects.

References

A Comparative Analysis of [Asp5]-Oxytocin and Other Uterotonic Agents for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of [Asp5]-Oxytocin against other prominent uterotonic agents, namely native Oxytocin (B344502), Carbetocin (B549339), and Misoprostol. The following sections present quantitative data on receptor binding affinity and in vitro potency, detailed experimental protocols for the cited experiments, and visualizations of key signaling pathways and experimental workflows.

Quantitative Data Summary

The efficacy of uterotonic agents is primarily determined by their receptor binding affinity (Ki) and their potency in inducing uterine contractions (EC50). The data presented below has been compiled from various preclinical studies. It is important to note that direct comparative studies for all four agents under identical experimental conditions are limited. Therefore, this guide presents a synthesis of available data to provide a relative understanding of their performance.

Receptor Binding Affinity

Receptor binding affinity, represented by the inhibition constant (Ki), indicates how strongly a ligand binds to its receptor. A lower Ki value signifies a higher binding affinity. This compound, Oxytocin, and Carbetocin all target the oxytocin receptor (OTR), a G-protein coupled receptor. In contrast, Misoprostol, a prostaglandin (B15479496) analogue, primarily acts on prostaglandin E (EP) receptors, particularly the EP2, EP3, and EP4 subtypes.

Uterotonic AgentReceptor TargetBinding Affinity (Ki) [nM]Species/TissueCitation
This compound Oxytocin Receptor (OTR)High affinity (identical to Oxytocin)Not Specified[1]
Oxytocin Oxytocin Receptor (OTR)0.75 ± 0.08Human uterine smooth muscle cells[2]
Carbetocin Oxytocin Receptor (OTR)7.1Not Specified[3]
Misoprostol Prostaglandin EP3 Receptor7.9Not Specified[4]

Note: The binding affinity for this compound is described qualitatively in the available literature. Direct quantitative Ki values from comparative studies were not found.

In Vitro Potency on Uterine Contraction

The potency of a uterotonic agent is often measured by its half-maximal effective concentration (EC50) in in vitro uterine contraction assays. A lower EC50 value indicates greater potency.

Uterotonic AgentPotency (EC50) [nM]Species/TissueCitation
This compound 20.3 units/mg (rat uterotonic)Rat[1]
Oxytocin 5.62 ± 1.22Isolated rat myometrial strips[5]
Carbetocin 48.0 ± 8.20Isolated rat myometrial strips[5]
Misoprostol ---

Note: The potency of this compound is provided in units/mg, which is not directly comparable to the molar concentration (nM) of other agents. A direct EC50 value for Misoprostol in a comparable uterine contraction assay was not identified in the searched literature. A study on late-pregnancy rat myometrium indicated that the contractile potency (pEC50) of oxytocin was significantly greater than that of carboprost (B24374) (a prostaglandin analogue similar to misoprostol)[6].

Signaling Pathways and Experimental Workflow

To understand the mechanisms of action and the methods used to evaluate these agents, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Oxytocin Receptor Signaling Pathway

The binding of oxytocin or its analogs to the oxytocin receptor (OTR) initiates a signaling cascade that leads to uterine muscle contraction. This process is primarily mediated through the Gq protein and the phospholipase C (PLC) pathway.

G Oxytocin Receptor Signaling Pathway Oxytocin Oxytocin / Analogs (this compound, Carbetocin) OTR Oxytocin Receptor (OTR) (GPCR) Oxytocin->OTR Binds to Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Stimulates Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK Activates Contraction Uterine Contraction MLCK->Contraction Phosphorylates Myosin PKC->Contraction Contributes to

Caption: Oxytocin receptor activation leading to uterine contraction.

Experimental Workflow for In Vitro Uterotonic Assay

The evaluation of uterotonic agents in a laboratory setting typically involves an isolated organ bath system to measure the contractility of uterine tissue strips.

G In Vitro Uterotonic Agent Comparison Workflow start Start tissue_prep Uterine Tissue Preparation (e.g., rat myometrial strips) start->tissue_prep organ_bath Mount Tissue in Organ Bath tissue_prep->organ_bath equilibration Equilibration Period organ_bath->equilibration spontaneous_contraction Record Spontaneous Contractions equilibration->spontaneous_contraction add_agent Add Cumulative Concentrations of Uterotonic Agent spontaneous_contraction->add_agent record_response Record Contractile Response (Force, Frequency) add_agent->record_response Dose 1...n record_response->add_agent Next Dose data_analysis Data Analysis (EC50, Emax) record_response->data_analysis comparison Compare Potency and Efficacy data_analysis->comparison end End comparison->end

Caption: Workflow for comparing uterotonic agents in vitro.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between individual studies.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Myometrial tissue from humans or rats is homogenized and centrifuged to isolate the cell membrane fraction containing the oxytocin receptors.

  • Radioligand Binding: A fixed concentration of a radiolabeled ligand that specifically binds to the oxytocin receptor (e.g., [³H]-Oxytocin) is incubated with the membrane preparation.

  • Competitive Binding: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (this compound, Oxytocin, Carbetocin).

  • Separation and Counting: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound membrane fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Uterine Contraction Assay (Organ Bath)

Objective: To measure the contractile response of uterine tissue to a uterotonic agent and determine its potency (EC50) and efficacy (Emax).

Methodology:

  • Tissue Preparation: A segment of the uterine horn is excised from a non-pregnant, estrogen-primed rat. The myometrial tissue is dissected into longitudinal strips of a standardized size.

  • Mounting: The tissue strip is mounted in an organ bath containing a physiological salt solution (e.g., De Jalon's solution) maintained at 32-37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂). One end of the strip is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a specific resting tension, during which it may exhibit spontaneous contractions.

  • Dose-Response Curve Generation: The uterotonic agent is added to the organ bath in a cumulative manner, with increasing concentrations. The contractile response (force and frequency of contractions) is recorded after each addition until a maximal response is achieved.

  • Data Analysis: The recorded data are analyzed to generate a dose-response curve. The EC50 (the concentration of the agent that produces 50% of the maximal response) and the Emax (the maximum contractile response) are calculated from this curve.

Conclusion

Based on the available preclinical data, this compound is a potent uterotonic agent with a high affinity for the oxytocin receptor, comparable to native Oxytocin. Carbetocin also acts on the oxytocin receptor but with a lower binding affinity and potency compared to Oxytocin in some studies. Misoprostol exerts its uterotonic effects through a different receptor system (prostaglandin receptors).

A definitive ranking of the efficacy of these four agents is challenging due to the lack of direct, head-to-head comparative studies using standardized assays and units of measurement. The qualitative and varied quantitative data suggest that both this compound and Oxytocin are highly potent agonists at the oxytocin receptor. Future preclinical studies employing standardized methodologies to directly compare the receptor binding affinities and in vitro contractile potencies of this compound, Oxytocin, Carbetocin, and Misoprostol would be invaluable for a more precise assessment of their relative efficacies.

References

In vivo comparison of [Asp5]-Oxytocin and native oxytocin in animal models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing literature reveals a notable gap in direct in-vivo comparative studies between [Asp5]-Oxytocin and native oxytocin (B344502) in animal models. While research extensively covers the multifaceted roles of native oxytocin, data on the specific physiological and behavioral effects of the this compound analog remains elusive in a comparative context. This guide, therefore, focuses on summarizing the well-documented in-vivo effects of native oxytocin in various animal models, providing a foundation for future comparative research.

Native oxytocin, a nine-amino-acid neuropeptide, is renowned for its pivotal role in social bonding, parturition, and lactation.[1] In animal models, its administration has been shown to modulate a wide array of behaviors and physiological responses, ranging from social recognition and anxiety reduction to uterine contractions and milk ejection.[2][3]

Physiological and Behavioral Effects of Native Oxytocin

Studies in various animal models, primarily rodents, have demonstrated the significant impact of native oxytocin on social behaviors. For instance, central administration of oxytocin in rats has been shown to enhance social memory and recognition. Furthermore, it plays a crucial role in maternal behaviors, including pup grooming and nursing.[4] Beyond social contexts, oxytocin has been observed to have anxiolytic effects, reducing fear responses in stressful situations.[2][3]

Physiologically, the most well-established effects of oxytocin are its uterotonic and lactogenic actions. It stimulates uterine contractions during labor and facilitates milk let-down in response to suckling.[1][5] Additionally, research suggests a role for oxytocin in cardiovascular regulation, with some studies in rats indicating a transient increase in blood pressure following systemic administration.[4][6]

Quantitative Data Summary

Animal ModelAdministration RouteDosageObserved EffectReference
RatIntracerebroventricular1 ngEnhancement of social memory[2]
RatIntranasal10 µg or 20 µgDecreased stress-induced CRF mRNA expression and corticosterone (B1669441) levels[7]
MouseIntraperitoneal1 mg/kgReversal of stress-induced social avoidanceNot specified
RatIntrathecal11 µgTransient scratching and itching behaviors[8]
DogIntrathecal550 µgMild effects on motor tone, blood pressure, and heart rate[8]
MouseSubcutaneous0.1 U to 1 UAnecdotal use for dystocia[9]

Experimental Protocols

Intranasal Administration of Oxytocin in Rats

This protocol is adapted from studies investigating the anxiolytic and stress-reducing effects of oxytocin.

Materials:

  • Native Oxytocin solution (e.g., 1 mg/mL in sterile saline)

  • Male Sprague-Dawley rats (250-300g)

  • Pipette and sterile tips

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Lightly anesthetize the rat to minimize movement and ensure accurate administration.

  • Hold the rat in a supine position.

  • Using a pipette, deliver a small volume (e.g., 5-10 µL) of the oxytocin solution into one nostril.

  • Allow the rat to inhale the solution.

  • Repeat for the other nostril if required to achieve the total desired dose.

  • Monitor the animal for any adverse reactions during and after the procedure.

  • Behavioral or physiological assessments are typically conducted 30-60 minutes post-administration.[7]

Assessment of Social Behavior in Mice (Three-Chamber Social Interaction Test)

This widely used test assesses social preference and social novelty.

Materials:

  • Three-chambered apparatus

  • Test mouse

  • Stranger mouse 1 (unfamiliar)

  • Stranger mouse 2 (novel)

  • Video recording and analysis software

Procedure:

  • Habituation: Place the test mouse in the central chamber of the apparatus and allow it to explore all three chambers freely for 10 minutes.

  • Social Preference Phase: Place Stranger mouse 1 in one of the side chambers, enclosed within a small wire cage. The other side chamber contains an empty wire cage. Place the test mouse back in the central chamber and allow it to explore for 10 minutes. Record the time spent in each chamber and the time spent sniffing each wire cage.

  • Social Novelty Phase: Introduce Stranger mouse 2 into the previously empty wire cage. The test mouse now has a choice between the familiar Stranger mouse 1 and the novel Stranger mouse 2. Record the exploratory behavior for another 10 minutes.

  • Analyze the recorded data to determine the time spent in proximity to and interacting with the different stimuli.

Signaling Pathway of the Oxytocin Receptor

The physiological effects of oxytocin are mediated by its binding to the oxytocin receptor (OXTR), a G-protein coupled receptor.[10] Activation of the OXTR can trigger multiple intracellular signaling cascades, primarily through Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These pathways are crucial for events like uterine muscle contraction.[11][12] The OXTR can also couple to Gαi, leading to the inhibition of adenylyl cyclase.[10]

Oxytocin_Signaling_Pathway Oxytocin Oxytocin OXTR Oxytocin Receptor (OXTR) Oxytocin->OXTR G_alpha_q Gαq/11 OXTR->G_alpha_q Activates PLC Phospholipase C (PLC) G_alpha_q->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Physiological & Behavioral Responses (e.g., Uterine Contraction, Social Bonding) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin Receptor Signaling Pathway.

References

Differences in receptor binding kinetics between [Asp5]-Oxytocin and atosiban

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Receptor Binding Kinetics: [Asp5]-Oxytocin versus Atosiban (B549348)

For researchers engaged in the study of the oxytocin (B344502) receptor (OTR), a thorough understanding of the binding kinetics of various ligands is paramount for the development of novel therapeutics. This guide provides a detailed comparison of the receptor binding characteristics of this compound, an agonist, and atosiban, a clinically used antagonist.

Quantitative Analysis of Receptor Binding Kinetics

The binding kinetics of a ligand to its receptor are defined by the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d). While extensive data is available for the antagonist atosiban, specific kinetic constants for the agonist this compound are not as readily available in the public domain. The following table summarizes the available quantitative data.

ParameterThis compoundAtosibanExperimental Context
Binding Affinity (K_i) Data not available0.49 nM[1]Inhibition of [³H]-oxytocin binding to human uterine smooth muscle cell membranes.
10 nM[2]Inhibition constant in myometrial cells.
**Functional Antagonism (pA₂) **7.21 (for an antagonist analogue)[3]Data not availableIn vitro rat uterine assay for an antagonist analogue of this compound.[3]
Inhibitory Concentration (IC₅₀) Data not available~10 nMFor inhibition of oxytocin-induced effects.

Note: The pA₂ value for this compound is for a structurally related antagonist analogue and not the agonist itself.[3] this compound is consistently described as a potent OTR agonist.

Oxytocin Receptor Signaling and Ligand Modulation

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway to induce physiological effects such as uterine contractions. However, it can also couple to the Gαi pathway, which can lead to different cellular responses. Atosiban exhibits biased agonism, acting as a competitive antagonist on the Gαq pathway while simultaneously acting as an agonist on the Gαi pathway.

G_Protein_Signaling_Pathways Oxytocin Receptor Signaling Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_Gq Gαq Pathway cluster_Gi Gαi Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds & Activates Asp5_Oxytocin This compound Asp5_Oxytocin->OTR Binds & Activates Atosiban Atosiban Atosiban->OTR Binds Gq Gαq/11 Atosiban->Gq Antagonizes Gi Gαi Atosiban->Gi Agonizes OTR->Gq Couples to OTR->Gi Couples to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Uterine Contraction Ca_release->Contraction PKC->Contraction AC Adenylyl Cyclase (AC) Gi->AC Inhibits MAPK MAPK Pathway (e.g., ERK1/2) Gi->MAPK Activates NFkB NF-κB Activation Gi->NFkB Activates cAMP ↓ cAMP AC->cAMP Proliferation Cell Growth Inhibition MAPK->Proliferation Inflammation Pro-inflammatory Response NFkB->Inflammation

Caption: Oxytocin Receptor Signaling and Modulation by Ligands.

Experimental Protocols

The determination of receptor binding kinetics is typically achieved through radioligand binding assays. Below is a detailed methodology for a competitive binding assay, which is used to determine the binding affinity (K_i) of an unlabeled ligand (like atosiban or this compound) by measuring its ability to displace a radiolabeled ligand from the oxytocin receptor.

Protocol: Competitive Radioligand Binding Assay for the Oxytocin Receptor

1. Membrane Preparation:

  • Human myometrial tissue or cells expressing the human oxytocin receptor (e.g., HEK293-OTR cells) are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and large cellular debris.

  • The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • A fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-Oxytocin). The concentration is usually chosen to be close to its K_d value to ensure adequate specific binding.

    • A range of concentrations of the unlabeled competitor ligand (this compound or atosiban). A wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M) is used to generate a complete competition curve.

    • The prepared cell membranes (a specific amount of protein, e.g., 20-50 µg per well).

  • Non-specific binding is determined in a parallel set of wells containing the radioligand and a high concentration of unlabeled oxytocin (e.g., 1 µM) instead of the competitor ligand.

  • Total binding is determined in wells containing only the radioligand and the membranes, without any competitor.

3. Incubation and Filtration:

  • The plate is incubated at a specific temperature (e.g., 22°C or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Following incubation, the reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification and Data Analysis:

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is counted using a scintillation counter.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the competitor ligand.

  • A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its equilibrium dissociation constant.

Experimental_Workflow Workflow for Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis Start Start Homogenization Cell/Tissue Homogenization Start->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Membrane_Isolation Isolate & Resuspend Membrane Pellet Centrifugation->Membrane_Isolation Protein_Quant Protein Quantification (BCA/Bradford Assay) Membrane_Isolation->Protein_Quant Assay_Plate Prepare 96-well Plate Protein_Quant->Assay_Plate Add_Components Add: 1. Assay Buffer 2. [³H]-Ligand (Fixed Conc.) 3. Competitor (Variable Conc.) 4. Membranes Assay_Plate->Add_Components Incubation Incubate to Reach Equilibrium Add_Components->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Processing Calculate Specific Binding Scintillation->Data_Processing Curve_Fitting Non-linear Regression (Sigmoidal Curve) Data_Processing->Curve_Fitting Calculate_Ki Calculate Ki from IC₅₀ (Cheng-Prusoff Equation) Curve_Fitting->Calculate_Ki End End Calculate_Ki->End

Caption: Workflow for a Competitive Radioligand Binding Assay.

Summary of Differences

  • Mode of Action: this compound is a potent agonist of the oxytocin receptor, meaning it binds to and activates the receptor, mimicking the effect of endogenous oxytocin. In contrast, atosiban is a competitive antagonist, blocking the receptor and preventing its activation by oxytocin, particularly through the Gαq pathway.[2]

  • Binding Affinity: While direct comparative kinetic data is scarce for this compound, it is described as having a high affinity for the OTR. Atosiban also demonstrates high affinity, with reported K_i values in the low nanomolar range, indicating a strong interaction with the receptor.[1][2]

  • Signaling Bias: Atosiban displays biased agonism. It antagonizes the Gαq-mediated signaling cascade, which is responsible for uterine contractions, while simultaneously acting as an agonist for the Gαi-mediated pathway, which can lead to pro-inflammatory responses and inhibition of cell proliferation. The signaling bias of this compound has not been as extensively characterized but is presumed to act primarily as an agonist of the canonical Gαq pathway, similar to oxytocin.

References

A Comparative Analysis of the Metabolic Stability of Oxytocin and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxytocin (B344502), a nonapeptide hormone, plays a crucial role in various physiological processes, including uterine contractions during labor and milk ejection during lactation.[1][2] However, its therapeutic potential is often limited by its short biological half-life, which is estimated to be between 3 to 10 minutes.[2] This inherent instability has driven the development of synthetic analogues with improved pharmacokinetic profiles. This guide provides a comparative study of the metabolic stability of oxytocin and its key analogues—carbetocin, desmopressin, and atosiban (B549348)—supported by experimental data and detailed methodologies.

Comparative Metabolic Stability Data

The metabolic stability of oxytocin and its analogues varies significantly due to structural modifications designed to resist enzymatic degradation. The following table summarizes the available quantitative data on their half-lives from various studies.

CompoundMatrix/MethodHalf-life (t½)Reference(s)
Oxytocin Human Blood Circulation~5 minutes[3]
Rat Cerebrospinal Fluid (CSF)~20 minutes[3]
In vitro (serum)1.4 ± 0.6 minutes[3]
Intestinal Fluid<10 minutes[4][5]
Carbetocin In vivo (human)85–100 minutes[3]
In vivoSignificantly longer than oxytocin[6]
Desmopressin Intranasal (human)2.8 - 4 hours[7][8][9]
Intravenous (human)1.5 - 3 hours[7]
In vitro (rat jejunal fluid)Pivalate ester prodrug: 10.3 ± 0.3 minutes[10]
In vitro (rat jejunal homogenate)Pivalate ester prodrug: 1.5 ± 0.1 minutes[10]
Atosiban Intravenous (pregnant women)Initial: 0.21 hours (13 ± 3 minutes)[11][12]
Terminal: 1.7 hours (102 ± 18 minutes)[11][12]
Lactam OT Analogue In vitro (serum)25.8 ± 0.9 minutes[3]
Glycosylated Lactam OT Analogue In vitro (serum)34.5 ± 0.9 minutes[3]
ASK2131 (Lipidated Analogue) Subcutaneous (rats)2.3 hours[13][14]

Key Structural Modifications Enhancing Stability

The increased metabolic stability of oxytocin analogues can be attributed to specific chemical modifications that protect against enzymatic degradation. Key degradation sites in oxytocin include the N-terminal peptide bond and the disulfide bridge.[15][16]

  • Carbetocin , a long-acting agonist, has modifications that provide greater stability toward enzymatic degradation.[17]

  • Desmopressin is modified by deamination of 1-cysteine and substitution of 8-L-arginine by 8-D-arginine, which confers resistance to enzymatic cleavage and prolongs its duration of action.[7][9]

  • Atosiban , an antagonist, also features structural changes that increase its metabolic lifetime compared to oxytocin.[18]

  • Other modifications , such as replacing the disulfide bond with a lactam bridge or glycosylation, have been shown to significantly increase in vitro serum stability.[3]

Experimental Protocols

The following section details a standard methodology for assessing the in vitro metabolic stability of peptides like oxytocin and its analogues in plasma.

In Vitro Plasma Stability Assay

This assay determines the stability of a test compound in plasma by monitoring its disappearance over time.

1. Incubation:

  • The test compound (e.g., oxytocin or an analogue) is added to a solution of pooled plasma from the desired species (e.g., human, rat, mouse) to a final concentration, typically 1 µM.[19][20][21]
  • The final concentration of any solvent (like DMSO) used to dissolve the compound is kept low, generally around 0.25-1%.[19][20]
  • The incubation is carried out at 37°C.[19][22]

2. Sampling and Reaction Termination:

  • Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[20][21]
  • The enzymatic reaction in each aliquot is immediately stopped by adding a protein precipitating agent, such as acetonitrile (B52724) or methanol, often containing an internal standard for analytical normalization.[20][21]

3. Analysis:

  • The samples are centrifuged to pellet the precipitated proteins.[20]
  • The supernatant, containing the remaining test compound, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][20]

4. Data Calculation:

  • The concentration of the parent compound at each time point is determined.
  • The percentage of the compound remaining is calculated relative to the concentration at time zero.
  • The half-life (t½) is then calculated from the rate of disappearance of the compound.[21]

Visualizing Key Pathways and Workflows

Oxytocin Signaling Pathway

Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein-coupled receptor (GPCR).[1][23] The primary signaling cascade involves the Gq/PLC/IP3 pathway, leading to an increase in intracellular calcium and subsequent cellular responses, such as muscle contraction.[1][24] Other pathways, including the MAPK and RhoA/Rho kinase pathways, are also activated.[1]

Oxytocin_Signaling_Pathway OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Gq Gq Protein OTR->Gq activates RhoA RhoA/Rho Kinase Pathway OTR->RhoA activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER/SR) IP3->Ca_ER stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Myometrial Contraction Ca_ER->Contraction leads to MAPK MAPK Pathway PKC->MAPK activates Prostaglandins Prostaglandin Production MAPK->Prostaglandins increases RhoA->Contraction contributes to

Caption: Simplified Oxytocin Signaling Pathway.

Experimental Workflow for In Vitro Metabolic Stability Assay

The process for determining the metabolic stability of a peptide in vitro follows a standardized workflow from sample preparation to data analysis.

Metabolic_Stability_Workflow Start Start: Test Compound + Plasma Incubation Incubate at 37°C Start->Incubation TimePoints Collect Aliquots at Time Points (0, 5, 15, 30, 60, 120 min) Incubation->TimePoints Quench Quench Reaction & Precipitate Proteins (e.g., Acetonitrile) TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Calculate % Remaining and Half-life (t½) Analyze->Data End End: Stability Profile Data->End

Caption: In Vitro Peptide Metabolic Stability Assay Workflow.

References

Safety Operating Guide

Proper Disposal Procedures for [Asp5]-Oxytocin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

The proper disposal of [Asp5]-Oxytocin, a synthetic analog of the hormone oxytocin (B344502), is a critical aspect of laboratory safety and environmental responsibility. Due to its potent biological activity, all materials contaminated with this compound must be handled and disposed of with care to prevent unintended environmental release or personnel exposure. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, ensuring compliance with general laboratory safety standards and minimizing risk.

Core Principles of this compound Waste Management

Given that the full toxicological and environmental impact of many synthetic peptides is not extensively documented, this compound should be treated as a potentially hazardous substance. The fundamental principle is to prevent its release into the environment. Therefore, never dispose of this compound or its solutions down the drain or in the regular trash . All waste streams, including solids, liquids, and consumables, must be segregated and managed as chemical waste.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This serves as the primary barrier against accidental exposure.

  • Gloves: Wear chemical-resistant disposable gloves (nitrile is a standard choice). If gloves become contaminated, change them immediately.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.

  • Lab Coat: A lab coat or protective gown should always be worn over personal clothing.

For handling lyophilized powder, which can become airborne, it is recommended to work within a chemical fume hood or a biosafety cabinet to prevent inhalation.

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedures for the safe disposal of this compound waste in a laboratory setting.

Step 1: Inactivation of Liquid Waste (Recommended)

For liquid waste containing this compound (e.g., unused solutions, collected fractions), a chemical inactivation step is recommended to degrade the peptide before disposal. This is typically achieved through hydrolysis, which breaks the peptide bonds.

Experimental Protocol for Chemical Inactivation:

  • Acid Hydrolysis:

    • In a designated chemical fume hood, add 1 M Hydrochloric Acid (HCl) to the liquid waste to a final concentration sufficient to lower the pH significantly.

    • Seal the container securely and label it clearly as "this compound Waste - Acid Inactivation in Progress."

    • Allow the mixture to stand for a minimum of 24 hours to facilitate hydrolysis.

  • Base Hydrolysis:

    • Alternatively, in a chemical fume hood, add 1 M Sodium Hydroxide (NaOH) to the liquid waste.

    • Seal the container and label it as "this compound Waste - Base Inactivation in Progress."

    • Let the solution stand for at least 24 hours.[1]

  • Neutralization:

    • After the 24-hour inactivation period, neutralize the waste solution.

    • For acidic solutions, slowly add a base (e.g., sodium bicarbonate or 1 M NaOH) until the pH is between 6.0 and 8.0.

    • For basic solutions, slowly add an acid (e.g., 1 M HCl) to achieve a neutral pH.

    • This neutralized liquid waste should still be collected for chemical waste disposal and not poured down the drain.

Step 2: Waste Segregation and Containerization

Proper segregation at the point of generation is crucial to prevent accidental mixing of incompatible waste streams.

  • Liquid Waste:

    • Collect the neutralized, inactivated this compound solution in a dedicated, leak-proof, and clearly labeled waste container.

    • The container should be made of a material compatible with the chemical waste.

  • Solid Waste:

    • Dispose of all solid materials contaminated with this compound in a separate, designated solid chemical waste container. This includes:

      • Empty vials that contained the peptide.

      • Contaminated pipette tips, syringes, and other plasticware.

      • Contaminated gloves, weighing papers, and bench paper.

Step 3: Labeling of Waste Containers

Accurate and clear labeling is essential for safety and regulatory compliance.

  • All waste containers must be clearly labeled with the words "Hazardous Waste " or "Chemical Waste " as per your institution's guidelines.

  • The label should also specify the contents, including "this compound" and any other chemicals present in the waste.

  • Indicate the date when the waste was first added to the container.

Step 4: Storage of Waste

Store waste containers in a designated, secure area within the laboratory, away from general lab traffic.

  • Secondary containment (e.g., a larger, chemical-resistant bin or tray) should be used to contain any potential leaks or spills.

  • Ensure that incompatible waste types are not stored together.

Step 5: Final Disposal

The final disposal of this compound waste must be handled through your institution's Environmental Health and Safety (EH&S) department or equivalent.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Do not allow waste to accumulate in the lab for extended periods.

Quantitative Data: Stability of Oxytocin as a Function of pH and Temperature

The stability of this compound is expected to be similar to that of oxytocin. The following table summarizes the degradation kinetics of oxytocin under various conditions, highlighting the importance of pH and temperature in its stability. This data can inform handling and inactivation procedures.

Temperature (°C)pHHalf-life (t½) in daysDegradation Rate Constant (k_obs) (day⁻¹)
702.0-0.63
704.5-0.314 (at 0.02 mg/ml)
704.5-0.391 (at 0.1 mg/ml)
704.5-0.420 (at 0.5 mg/ml)
651.120.018 (0.43 hours)-
653.502.71 (65.13 hours)-

Data for 70°C from Hawe et al. (2009)[2]. Data for 65°C from Alzayadi (2016)[3].

Disposal Workflow and Logic

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_prep Preparation cluster_waste_type Waste Characterization cluster_liquid Liquid Waste Pathway cluster_solid Solid Waste Pathway cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type inactivate Inactivate with 1M HCl or 1M NaOH (24-hour incubation) waste_type->inactivate Liquid collect_solid Collect in Labeled Solid Chemical Waste Container waste_type->collect_solid Solid (Vials, Tips, Gloves) neutralize Neutralize to pH 6.0-8.0 inactivate->neutralize collect_liquid Collect in Labeled Liquid Chemical Waste Container neutralize->collect_liquid storage Store in Designated Secure Area with Secondary Containment collect_liquid->storage collect_solid->storage pickup Arrange for EH&S Hazardous Waste Pickup storage->pickup

Caption: Logical workflow for the proper disposal of this compound waste.

Spill Management

In the event of a spill, immediately alert personnel in the area. For a small spill, if you are trained and it is safe to do so, use a chemical spill kit to absorb the material. All materials used for cleanup must be disposed of as hazardous waste. For large spills, or if the substance is in powdered form and has become airborne, evacuate the area and contact your institution's emergency response team.

References

Personal protective equipment for handling [Asp5]-Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like [Asp5]-Oxytocin is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. While the specific toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it with the care afforded to similar peptide compounds and oxytocin (B344502) analogues.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound.[4] The following table summarizes the required PPE based on the task being performed.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for all handling procedures to protect against liquid splashes, chemical vapors, and dust particles.[1][4][5][6] Should meet ANSI Z87.1 standards.[5]
Face ShieldRecommended in addition to safety goggles when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder or in case of a spill.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement for incidental contact.[1][5] For handling concentrated solutions, consider double-gloving for added protection.[4][5] Gloves should be changed immediately if contaminated.[5]
Body Protection Laboratory CoatA standard lab coat is required to protect clothing and skin from potential splashes.[1][4][5][7]
Respiratory Protection Respirator/Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][4][5][6] Work should be conducted in a well-ventilated area.[1]
General Attire Long Pants & Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[5]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound.

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.

  • Storage of Lyophilized Peptide: For long-term storage, keep the peptide at -20°C or colder in a tightly sealed, light-protective container.[5][6]

  • Equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[5]

Step-by-Step Handling Procedure:

  • Preparation: Ensure the designated work area, such as a chemical fume hood, is clean and uncluttered.[1]

  • Donning PPE: Put on all required PPE as outlined in the table above and illustrated in the workflow diagram below.[1]

  • Weighing: When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[1] Handle the powder quickly to minimize exposure to air and moisture.[5]

  • Reconstitution: If preparing a solution, slowly add the appropriate solvent to the vial. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by dilution with an aqueous buffer.[4] Cap the container securely before mixing.[1] Sonication may aid in dissolving the peptide, but avoid excessive heating.[5]

  • Storage of Solutions: It is best to prepare solutions fresh. If storage is necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][5]

  • Clean-up: After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[1] Properly doff and dispose of PPE.

  • Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[8][9]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator/Mask Don1->Don2 Don3 3. Goggles/Faceshield Don2->Don3 Don4 4. Gloves Don3->Don4 Work Handling This compound Don4->Work Doff1 1. Gloves Doff2 2. Goggles/Faceshield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator/Mask Doff3->Doff4 End End Doff4->End Start Start Start->Don1 Work->Doff1

Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental release and ensure regulatory compliance. While not explicitly listed as a hazardous waste, it should be handled as a non-hazardous pharmaceutical waste and not disposed of down the drain.[7][10]

  • Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste.[4] They should be placed in a clearly labeled waste container designated for chemical waste.[1]

  • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[4][7]

  • Final Disposal: Arrange for the collection and disposal of the waste through a licensed environmental management vendor, typically via incineration.[6][7][10]

Emergency Procedures

Spill Response: In the event of a spill, follow these procedures to ensure safety and minimize contamination.

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Isolate: Secure the area to prevent the spread of the material.[8]

  • Protect: Wear appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat before cleaning the spill.[6]

  • Contain & Clean: For a solid spill, carefully sweep up the material to avoid raising dust, place it in a sealed bag, and hold for waste disposal.[6] For a liquid spill, soak up the material with an inert absorbent.[9]

  • Decontaminate: Clean the spill area with an appropriate cleaning agent.

  • Dispose: All cleanup materials should be disposed of as hazardous waste.

Spill_Response_Workflow Start Spill Occurs Evacuate 1. Evacuate Area Start->Evacuate Alert Alert Others Evacuate->Alert PPE 2. Don Appropriate PPE Evacuate->PPE Contain 3. Contain Spill PPE->Contain Clean 4. Clean & Decontaminate Contain->Clean Dispose 5. Dispose of Waste Clean->Dispose Report 6. Report Incident Dispose->Report End Procedure Complete Report->End

Caption: Logical workflow for responding to a chemical spill.

First Aid Measures:

  • Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, get medical attention.[3][6]

  • Skin Contact: In case of skin contact, immediately wash with plenty of water.[6] Remove contaminated clothing.[8] Get medical attention if irritation develops or persists.[8]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[8] Get medical attention if irritation persists.[6][9]

  • Ingestion: If swallowed, rinse mouth with water.[6] Do NOT induce vomiting.[11] Call a physician or poison control center immediately.[2][11]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。